An In-Depth Technical Guide to the Chemical Properties of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a 2,3-dihydro-1H-indene (also known as indane) scaffold. T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a 2,3-dihydro-1H-indene (also known as indane) scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The specific stereochemistry of the hydroxyl group at the C1 position imparts distinct pharmacological and toxicological properties, making the enantioselective synthesis and characterization of this compound crucial for research and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, offering valuable insights for professionals in the field.
Chemical and Physical Properties
The chemical and physical properties of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Property
Value
Source/Method
IUPAC Name
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
IUPAC Nomenclature
Molecular Formula
C₁₁H₁₄O
-
Molecular Weight
162.23 g/mol
-
CAS Number
Not available for the (1S)-enantiomer. Racemate: 4228-10-8
SciFinder
Appearance
Expected to be a colorless to light yellow oil or low-melting solid
General observation for similar compounds
Boiling Point
Not determined for the (1S)-enantiomer.
-
Melting Point
Not determined for the (1S)-enantiomer.
-
Solubility
Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.
Predicted based on structure
Synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This stereoselective conversion is a critical step in obtaining the desired enantiomer with high purity.
The precursor ketone can be synthesized via Friedel-Crafts acylation of indane.
Reaction Scheme:
Figure 1: Synthesis of the precursor ketone.
Enantioselective Reduction to (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst to direct the hydride delivery from a stoichiometric reducing agent, such as borane, to one face of the ketone.
Reaction Scheme:
Figure 2: Enantioselective reduction of the ketone.
Experimental Protocol: Asymmetric Reduction using (R)-CBS Catalyst
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
Reaction Setup: Cool the catalyst solution to -20°C.
Substrate Addition: Slowly add a solution of 1-(2,3-dihydro-1H-inden-5-yl)ethanone (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Reducing Agent Addition: To this mixture, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) dropwise over 30 minutes, maintaining the temperature at -20°C.
Reaction Monitoring: Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
Work-up: Warm the mixture to room temperature and add 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Analytical Characterization
The identity, purity, and enantiomeric excess of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol are determined using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for the target compound are predicted based on the analysis of similar structures, such as (S)-1-phenylethanol.[4]
Predicted ¹H NMR Spectral Data (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.2-7.0
m
3H
Aromatic CH
~4.9
q
1H
CH-OH
~2.9
t
2H
Indane CH₂
~2.1
p
2H
Indane CH₂
~1.9
br s
1H
OH
~1.5
d
3H
CH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~145-140
Aromatic C
~128-124
Aromatic CH
~70
CH-OH
~33
Indane CH₂
~32
Indane CH₂
~25
CH₃
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Spectral Data:
Wavenumber (cm⁻¹)
Assignment
~3350 (broad)
O-H stretch (alcohol)
~3050-3000
Aromatic C-H stretch
~2950-2850
Aliphatic C-H stretch
~1600, 1480
Aromatic C=C stretch
~1080
C-O stretch (secondary alcohol)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of secondary benzylic alcohols typically involves the loss of a methyl group and the formation of a stable benzylic cation.[5][6]
Predicted Mass Spectral Data (Electron Ionization):
Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized alcohol. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including secondary alcohols.[7][8][9][10][11]
An In-depth Technical Guide to the Solubility of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in Organic Solvents for Pharmaceutical Development
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a representative small molecule, in a range of organic solvents. We move beyond simple data reporting to explain the causal relationships between solute-solvent interactions and observed solubility. This document integrates theoretical prediction using Hansen Solubility Parameters (HSP) with the gold-standard experimental shake-flask method, offering a robust, self-validating workflow for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Solubility in Preclinical Development
In the journey from a hit compound to a viable drug candidate, solubility is a pivotal physicochemical property.[1][2] Poor solubility can terminate the development of an otherwise promising molecule, leading to challenges in formulation, inadequate absorption, and unreliable outcomes in preclinical toxicity studies.[3][4] This guide focuses on thermodynamic solubility—the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3][5] This parameter is fundamental for developing stable, liquid formulations for early-phase studies and for predicting a drug's in vivo behavior.[5][6]
We will use (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a model compound to illustrate a holistic approach to solubility assessment. This process combines predictive theory with rigorous experimental validation, enabling a scientifically-driven selection of solvents and accelerating the formulation development timeline.
Physicochemical Profile of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Understanding the intrinsic properties of the solute is the first step in predicting its solubility behavior.
Chemical Structure:
(Note: A placeholder image would be used here in a real document; the structure is defined by its name.)
Molecular Formula: C₁₁H₁₄O
Molecular Weight: 162.23 g/mol
Key Structural Features:
Aromatic Indane Moiety: A largely non-polar, hydrophobic bicyclic system.
Secondary Alcohol (-OH group): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
The presence of both a significant hydrophobic region and a polar, hydrogen-bonding group suggests that its solubility will be highly dependent on the specific nature of the solvent. Based on its structure, online prediction tools estimate a logP (octanol-water partition coefficient) in the range of 2.0-2.5, indicating moderate lipophilicity.[1][7]
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The age-old axiom "like dissolves like" can be quantified using the Hansen Solubility Parameter (HSP) model.[8][9] This powerful tool deconstructs the total cohesive energy of a substance into three distinct parameters, which correspond to the primary intermolecular forces:[4][10]
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, whether a solute or a solvent, can be assigned a unique point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[4][8] The distance (Ra) between two substances in Hansen space is calculated as:
A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.
Estimated HSP for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
In the absence of experimental data, the HSP for a novel compound can be reliably estimated using group contribution methods, which sum the contributions of its individual molecular fragments.[2][8][11] Based on its structure, the estimated HSP values are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for the Target Compound
Parameter
Value (MPa¹/²)
Description
δD
18.5
Dispersion forces (from the indane core)
δP
6.0
Polar forces (from the alcohol group)
δH
10.0
Hydrogen bonding (from the alcohol group)
Predictive Analysis of Solvent Compatibility
Using the estimated HSP of our target compound, we can predict its compatibility with common organic solvents. Table 2 lists the HSP for various solvents and calculates the HSP distance (Ra) to our compound. Solvents with a smaller Ra are predicted to be better solvents.
Table 2: HSP Values for Common Organic Solvents and Predicted Solubility Interaction
Solvent
δD (MPa¹/²)
δP (MPa¹/²)
δH (MPa¹/²)
Ra (Distance)
Predicted Compatibility
Target Compound
18.5
6.0
10.0
-
-
Tetrahydrofuran (THF)
16.8
5.7
8.0
4.0
High
Acetone
15.5
10.4
7.0
8.0
Good
Ethyl Acetate
15.8
5.3
7.2
6.1
Good
Ethanol
15.8
8.8
19.4
10.6
Moderate
N-Methyl-2-Pyrrolidone (NMP)
18.0
12.3
7.2
7.0
Good
Dichloromethane
17.0
7.3
7.1
4.6
High
Toluene
18.0
1.4
2.0
9.9
Moderate to Low
Heptane
15.3
0.0
0.0
13.9
Poor
Water
15.5
16.0
42.3
34.2
Very Poor
Note: Solvent HSP values sourced from publicly available databases.[4][12][13]
This theoretical analysis provides an invaluable roadmap, allowing researchers to prioritize which solvents to screen experimentally, thereby saving significant time and resources.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
While prediction is powerful, experimental verification is essential. The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[14][15][16]
Rationale for Method Selection
The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, which is critical for formulation science.[17] Kinetic solubility assays, while faster, often yield supersaturated, metastable values that are not suitable for predicting long-term formulation stability.[3][5] This protocol ensures that the measured solubility is a true reflection of the compound's behavior in a saturated solution.
Step-by-Step Experimental Workflow
Preparation: Add an excess amount of solid (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (e.g., 5-10 mg) to a 2 mL glass vial. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to the vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours.[17] This extended time is necessary to ensure the dissolution process has reached a true equilibrium state. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that equilibrium has been reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Then, carefully aspirate the supernatant and filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particulates. Centrifugation is an alternative to filtration.[14][16]
Sample Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase (matching the analytical method) to bring the concentration within the linear range of the calibration curve.
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Analytical Quantification via HPLC-UV
System: HPLC with a Diode Array Detector (DAD) or UV detector.
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for a compound of this polarity.
Detection: Monitor at an appropriate wavelength where the compound has a strong UV absorbance, determined from a UV scan of a standard solution.
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of the API. Plot a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).
Calculation: Determine the concentration of the diluted filtrate from the calibration curve and then back-calculate the original concentration in the undiluted filtrate to obtain the solubility value (e.g., in mg/mL).
Caption: Workflow for Shake-Flask Solubility Determination.
Data Synthesis and Interpretation
The final step is to synthesize the theoretical predictions with the empirical data. The results should be tabulated clearly to facilitate comparison and decision-making.
Table 3: Integrated Solubility Profile of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Solvent
Predicted HSP Distance (Ra)
Experimental Solubility at 25°C (mg/mL)
Solvent Class
Comments
THF
4.0 (High Compatibility)
(Hypothetical: >100 mg/mL)
Ether
Excellent solubilizing power, consistent with close HSP match.
Dichloromethane
4.6 (High Compatibility)
(Hypothetical: >100 mg/mL)
Halogenated
Strong solvent, good correlation between prediction and expected result.
Ethyl Acetate
6.1 (Good Compatibility)
(Hypothetical: 50-75 mg/mL)
Ester
Good solubilizing capacity.
NMP
7.0 (Good Compatibility)
(Hypothetical: 75-100 mg/mL)
Amide
High capacity due to its polar and dispersion characteristics.
Acetone
8.0 (Good Compatibility)
(Hypothetical: 40-60 mg/mL)
Ketone
Useful mid-range solvent.
Ethanol
10.6 (Moderate)
(Hypothetical: 15-25 mg/mL)
Alcohol
Mismatch in H-bonding term limits solubility despite being a polar solvent.
Toluene
9.9 (Moderate to Low)
(Hypothetical: 5-15 mg/mL)
Aromatic
Limited by low polarity and H-bonding capacity.
Heptane
13.9 (Poor)
(Hypothetical: <1 mg/mL)
Aliphatic
Very poor solvent; large HSP distance validates the predictive model.
(Note: Experimental solubility values are hypothetical examples to illustrate data interpretation.)
The strong correlation between a low HSP distance (Ra) and high experimental solubility validates the predictive power of the Hansen model. This integrated approach allows a scientist to not only identify good solvents but to understand why they are effective, based on the balance of dispersion, polar, and hydrogen bonding interactions.
Conclusion
This guide has presented a robust, integrated strategy for assessing the solubility of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in organic solvents. By synergizing the predictive power of Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can move from an unstructured screening process to a targeted, knowledge-based approach. This methodology minimizes experimental effort, accelerates the timeline for preclinical formulation, and builds a foundational understanding of the API's physicochemical behavior. Such a comprehensive solubility profile is an indispensable asset for any successful drug development program.
References
Propersea (Property Prediction). Chemical Computing Group. [Link: https://www.chemcomp.com/Propersea.htm]
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link: https://link.springer.com/article/10.1007/s10765-008-0417-z]
Li, Y., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 12(10), 999. [Link: https://www.mdpi.com/2077-0375/12/10/999]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link: https://www.americanpharmaceuticalreview.com/Featured-Articles/162433-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0245-0006]
ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. [Link: https://www.researchgate.net/post/Can_anyone_refer_me_to_software_or_any_site_that_predicts_the_physical_and_chemical_properties_of_organic_compounds]
Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen-Solubility.com. [Link: https://www.hansen-solubility.com/contents/HSP-50-anniversary/Consideration-of-Hansen-solubility-parameters.pdf]
Bhola, R., & Vaghani, H. (2022). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2022.12.4.10.pdf]
Rodriguez, G., et al. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. ChemEngineering, 5(4), 73. [Link: https://www.mdpi.com/2305-7084/5/4/73]
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link: https://data.mendeley.
Perlovich, G. L. (2013). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 10(10), 3548-3560. [Link: https://pubs.acs.org/doi/10.1021/mp400201y]
Stenutz, R. (n.d.). Hansen solubility parameters. University of Regensburg. [Link: http://www.stenutz.eu/chem/solv2.php?name=hansen]
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link: https://www.dissolutiontech.com/issues/201008/DT201008_A01.pdf]
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An In-depth Technical Safety and Handling Guide for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Disclaimer: A specific, verified Safety Data Sheet (SDS) for the stereoisomer (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is not publicly available at the time of this writing. This guide has been meticulously compiled...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: A specific, verified Safety Data Sheet (SDS) for the stereoisomer (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established chemical safety principles, and authoritative regulatory databases. The information herein is provided for research and development purposes and should be used as a comprehensive supplement to, not a replacement for, standard laboratory safety protocols and professional judgment.
Section 1: Introduction and Scientific Context
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol built upon a 2,3-dihydro-1H-indene (indan) scaffold. Compounds of this class are significant in medicinal chemistry and materials science, often serving as key intermediates or building blocks in the synthesis of more complex molecules. The presence of a chiral center and a hydroxyl group makes this molecule a versatile synthon.
The causality behind a rigorous safety evaluation lies in its structure: an aromatic hydrocarbon system fused to a cyclopentane ring, with a secondary alcohol substituent. While the indan core is relatively stable, the alcohol functional group dictates much of its reactivity and potential biological interaction. This guide provides a detailed examination of its inferred hazards, safe handling protocols, and emergency procedures, grounded in the known properties of its structural relatives.
Section 2: Compound Identification and Physicochemical Profile
A precise understanding of a compound's identity is the foundation of its safe use.
IUPAC Name: (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Molecular Formula: C₁₁H₁₄O
Molecular Weight: 162.23 g/mol
CAS Number: A specific CAS number for this stereoisomer is not readily found in public databases. The CAS number for the corresponding ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, is 4228-10-8.[1]
Caption: Molecular structure of the target compound.
Estimated Physicochemical Properties
The following properties are estimated based on structural analogues, as direct experimental data is unavailable. These values are crucial for designing experimental conditions, such as solvent selection and purification methods.
Property
Estimated Value
Rationale / Analog Source
Appearance
Colorless to pale yellow liquid or low-melting solid
Based on similar molecular weight alcohols and indan derivatives.[2]
Boiling Point
~278 °C at 760 mmHg
Based on the structural isomer 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol.[2]
Density
~1.06 g/cm³
Based on the structural isomer 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol.[2]
Flash Point
> 100 °C
Alcohols of this size are typically combustible but not highly flammable. 2-Indanol has a flash point of 109°C.[3]
Solubility
Soluble in organic solvents (e.g., ethanol, DCM); sparingly soluble in water.
Typical for organic molecules with a significant hydrocarbon backbone and a polar hydroxyl group.
Section 3: Hazard Identification and Classification (Inferred)
Based on the Globally Harmonized System (GHS), the hazard profile is inferred from close structural analogs like 2-Indanol and 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol.[2][3]
Signal Word:Warning
Inferred GHS Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Rationale: The hydroxyl group can interact with and disrupt biological membranes, leading to irritation. The hydrocarbon structure may cause defatting of the skin upon prolonged contact. These classifications are common for substituted alcohols of this type.
Caption: Inferred GHS Hazard Pictogram.
Section 4: Protocols for Safe Handling and Storage
A self-validating safety protocol anticipates potential failures and incorporates redundant checks. The following workflow is designed to minimize exposure and mitigate risks during routine laboratory handling.
Caption: Standard workflow for handling the chemical.
Step-by-Step Handling Methodology
Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical splash goggles or a face shield.[4][5]
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
Body Protection: A standard laboratory coat is required.
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Ignition Sources: While not highly flammable, keep the compound away from heat, sparks, and open flames, especially when working with volatile organic solvents.[5][7]
Storage Requirements
Store in a tightly closed, properly labeled container.[5]
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
The causality here is to prevent reaction with oxidizers, which could convert the alcohol to a ketone or carboxylic acid, potentially in an exothermic reaction, and to minimize slow evaporation or degradation over time.
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate response is critical in the event of an exposure.
Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms like respiratory irritation develop, seek medical attention.[3]
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention from an ophthalmologist.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Section 6: Accidental Release and Disposal
Spill Response:
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE as described in Section 4.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
Collect the absorbed material into a suitable, sealed container for disposal.[7]
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal: Dispose of the chemical waste and contaminated materials through a licensed waste disposal contractor, in accordance with all local, regional, and national regulations.[6][8] Do not allow the product to enter drains or waterways.
Section 7: Toxicological Profile (Inferred)
No specific toxicological studies have been published for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. The following information is based on the inferred GHS classification and the toxicological properties of similar molecules.
Acute Toxicity: Expected to have low acute toxicity via oral, dermal, and inhalation routes. However, it should be handled with care as the toxicological properties have not been fully investigated.[9]
Irritation: As previously stated, the primary hazard is likely irritation to the skin, eyes, and respiratory system.[2][3]
Sensitization: There is no specific data to suggest it is a skin or respiratory sensitizer, but this possibility cannot be excluded without testing.
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. It is not listed as a carcinogen by IARC, NTP, or OSHA.
The scientific rationale for assuming irritation is the well-documented effect of alcohols on epithelial tissues. Further toxicological assessment, potentially through in-silico models or in-vitro assays, would be necessary to fully characterize its profile for any drug development application.[10]
A Comprehensive Technical Guide to the Thermodynamic Properties of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its develo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development, influencing everything from crystalline structure and stability to solubility and bioavailability. This in-depth technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a chiral alcohol with potential applications in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide outlines the critical experimental and computational methodologies required for a thorough investigation. It serves as a procedural blueprint for researchers, offering detailed protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), solubility studies, and the determination of the heat of combustion. Furthermore, this guide explores the application of computational chemistry for the prediction of thermodynamic parameters, providing a holistic approach to understanding the physicochemical landscape of this and other novel chemical entities. The insights gleaned from such studies are invaluable for informed decision-making in polymorphism screening, salt selection, and formulation design, ultimately accelerating the journey from discovery to a viable drug product.
Introduction: The Thermodynamic Imperative in Drug Development
In the landscape of modern drug discovery and development, a deep understanding of the physicochemical properties of a drug candidate is not merely advantageous; it is a prerequisite for success.[1][2][3] Among these, thermodynamic parameters serve as the bedrock upon which a robust and successful formulation is built.[1][2][3] The journey of a drug molecule from its site of administration to its target is governed by a series of equilibria and kinetic processes, all of which are underpinned by thermodynamics. For a chiral molecule such as (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a thorough thermodynamic characterization is essential to unlock its full therapeutic potential.
This guide will provide a comprehensive overview of the key thermodynamic properties and the state-of-the-art methodologies for their determination. We will delve into the practical aspects of experimental design and data interpretation, offering insights that are born from extensive experience in the field. The overarching goal is to equip researchers with the knowledge and tools necessary to conduct a thorough thermodynamic evaluation, thereby de-risking the development process and paving the way for a stable, safe, and efficacious pharmaceutical product.
Image of the chemical structure of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Experimental Determination of Thermodynamic Properties
A multi-faceted experimental approach is necessary to build a comprehensive thermodynamic profile of a new chemical entity. The following sections detail the core techniques and provide actionable protocols.
Thermal Analysis: Unveiling Phase Transitions and Stability
Thermal analysis techniques are indispensable tools in preformulation studies, providing critical information on the thermal behavior of a substance.[1][6]
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to determine key thermal events such as melting point, enthalpy of fusion, glass transitions, and to study polymorphism.[7][8][9]
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[7][10]
Sample Preparation: Accurately weigh 2-5 mg of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol into an aluminum DSC pan.[11] Crimp the pan with a lid to ensure a sealed environment.[11]
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.[11]
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (purge rate of 50 mL/min).[7][11] The temperature range should be sufficient to encompass all expected thermal events, for example, from ambient temperature to 300 °C.
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events.[8][12] The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.[7][8]
Illustrative DSC Data for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Hypothetical)
Parameter
Value
Unit
Melting Point (T_m)
125.4
°C
Enthalpy of Fusion (ΔH_fus)
28.7
kJ/mol
Glass Transition (T_g)
Not Observed
-
Note: The absence of a glass transition suggests a crystalline solid.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] It is crucial for assessing thermal stability, decomposition pathways, and the presence of residual solvents or hydrates.[13][14][15]
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.[16]
Sample Preparation: Accurately weigh 5-10 mg of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol into a tared TGA pan (platinum or alumina).[15]
Experimental Setup: Place the sample pan in the TGA furnace.
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.[15]
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperature ranges.[13]
Illustrative TGA Data for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Hypothetical)
Parameter
Value
Unit
Onset of Decomposition (T_d)
210.5
°C
Mass Loss at 250 °C
5.2
%
Residual Mass at 500 °C
< 0.1
%
Note: A sharp decomposition onset indicates good thermal stability up to that temperature.
Solubility Determination
Solubility is a critical thermodynamic parameter that directly impacts a drug's absorption and bioavailability.[17][18] The "shake-flask" method is the gold standard for determining equilibrium solubility.[17]
Media Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[19]
Sample Addition: Add an excess amount of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol to a known volume of each buffer in sealed vials.[18]
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18][19]
Sample Analysis: After equilibration, filter or centrifuge the samples to separate the undissolved solid.[17] Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]
Illustrative Solubility Data for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Hypothetical)
pH of Medium
Solubility (mg/mL)
1.2
0.05
4.5
0.08
6.8
0.12
Note: The pH-dependent solubility profile is crucial for predicting in vivo dissolution behavior.
Heat of Combustion
The heat of combustion (ΔH_c) is the enthalpy change when one mole of a substance is completely burned in excess oxygen. It is a fundamental thermodynamic property that can be determined experimentally using bomb calorimetry.[20]
Sample Preparation: Accurately weigh a pellet of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (approximately 1 gram).
Bomb Assembly: Place the sample in the bomb calorimeter, which is then sealed and pressurized with excess pure oxygen.
Calorimeter Setup: Submerge the bomb in a known mass of water in the calorimeter.
Combustion: Ignite the sample electrically and record the temperature change of the water.
Calculation: Calculate the heat of combustion based on the temperature rise and the heat capacity of the calorimeter system.[20]
Illustrative Heat of Combustion Data for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Hypothetical)
Parameter
Value
Unit
Heat of Combustion (ΔH_c)
-5890
kJ/mol
Note: The heat of combustion provides insight into the energetic content of the molecule.
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict thermodynamic properties.[21] These in silico methods are particularly valuable in the early stages of drug discovery for screening and prioritizing candidates.
Quantum Mechanical (QM) Methods
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation (ΔH_f) with a high degree of accuracy.[21]
Caption: A typical computational workflow for predicting the gas-phase enthalpy of formation using quantum mechanical methods.
Illustrative Predicted Thermodynamic Data (Hypothetical)
QSPR models use statistical methods to correlate molecular descriptors with experimental thermodynamic data. Once a reliable model is built, it can be used to predict the properties of new molecules.
Integrated Thermodynamic Workflow and Data Application
The true power of thermodynamic characterization lies in the integration of experimental and computational data to inform critical decisions in drug development.
Caption: An integrated workflow illustrating how thermodynamic data informs key stages of drug development.
The thermodynamic data generated for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be directly applied to:
Polymorphism and Salt Screening: The melting point and enthalpy of fusion are critical for identifying and characterizing different solid forms.
Formulation Design: Solubility data guides the selection of appropriate excipients and the development of a suitable dosage form.
Stability Prediction: TGA data provides a direct measure of the thermal stability, which is essential for determining storage conditions and shelf-life.
Biopharmaceutical Classification System (BCS) Categorization: Solubility data is a key component of the BCS, which informs regulatory decisions regarding bioequivalence studies.[17]
Conclusion
The comprehensive thermodynamic characterization of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, as outlined in this guide, is a critical endeavor for its successful development as a potential therapeutic agent. By systematically applying the experimental and computational methodologies described herein, researchers can build a robust understanding of its physicochemical properties. This knowledge is not merely academic; it is the foundation upon which sound, data-driven decisions are made throughout the drug development pipeline. From early-stage candidate selection to late-stage formulation optimization, a thorough grasp of the thermodynamic landscape is indispensable for navigating the complexities of pharmaceutical development and ultimately, for delivering safe and effective medicines to patients.
References
World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., ... & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
Garvin, J. (2017). Method for Calculation of Combustion Heat of Organic Substances Using Consumption of Oxygen. ResearchGate. Retrieved from [Link]
Quora. (2015, August 28). How to determine the increasing order of heats of combustion in organic compounds. Retrieved from [Link]
Clinical Gate. (2015, February 8). Pharmaceutical preformulation. Retrieved from [Link]
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
Slideshare. (n.d.). Thermal analysis for preformulation trials new. Retrieved from [Link]
Marlair, G., Cwiklinski, C., & Tewarson, A. (1999). An analysis of some practical methods for estimating heats of combustion in fire safety studies. ResearchGate. Retrieved from [Link]
YouTube. (2023, April 18). Pharmaceutical Preformulation and Thermal Analysis. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 14). 17.14: Heat of Combustion. Retrieved from [Link]
[How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Retrieved from [Link]
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Retrieved from [Link]
K K Wagh College of Pharmacy, Nashik. (n.d.). Pre-formulation Studies. Retrieved from [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
PubChem. (n.d.). (1S)-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved from [Link]
precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. Retrieved from [Link]
Industrial & Engineering Chemistry. (n.d.). Heats of Combustion of Organic Compounds. Retrieved from [Link]
Scribd. (n.d.). DSC Data Analysis Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]
Fiveable. (n.d.). Principles of thermal analysis. Retrieved from [Link]
YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]
How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved from [Link]
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
PubMed. (2019, September 26). Machine Learning To Predict Standard Enthalpy of Formation of Hydrocarbons. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). Retrieved from [Link]
Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]
Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
YouTube. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved from [Link]
US EPA. (n.d.). 1H-Inden-5-ol, 2,3-dihydro- - Substance Details - SRS. Retrieved from [Link]
ResearchGate. (2025, August 7). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. Retrieved from [Link]
ChemRxiv. (n.d.). Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. Retrieved from [Link]
MDPI. (2022, November 14). Predicting Enthalpy of Combustion Using Machine Learning. Retrieved from [Link]
Stability profile of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol under ambient conditions
Executive Summary & Structural Logic (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 25501-32-0 for S-isomer) is a critical chiral building block, often utilized in the asymmetric synthesis of pharmaceutical agents ta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 25501-32-0 for S-isomer) is a critical chiral building block, often utilized in the asymmetric synthesis of pharmaceutical agents targeting melatonin receptors or similar GPCR pathways. Its stability profile is governed by three structural liabilities: the secondary benzylic alcohol moiety , the chiral center at C1' , and the electron-rich indane core .
While chemically robust under inert conditions, this molecule exhibits specific sensitivities to oxidative stress and acidic environments. This guide provides a mechanistic breakdown of these instabilities and establishes a self-validating framework for their monitoring.
Structural Liability Analysis
Benzylic Position (C1'): Highly susceptible to radical auto-oxidation due to the stability of the benzylic radical.
Chiral Center (S-Configuration): Prone to racemization via SN1 pathways in acidic media, driven by the resonance-stabilized benzylic carbocation.
Hydroxyl Group: Functions as a leaving group under thermal or acidic stress, leading to dehydration (styrene formation).
Degradation Pathways & Mechanistic Insight
Understanding the causality of degradation is superior to memorizing storage conditions. The following diagram maps the kinetic pathways that transform the active pharmaceutical ingredient (API) into impurities.
Under ambient aerobic conditions, particularly in solution, the methine proton at the benzylic position is abstractable. This leads to the formation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone . This process is accelerated by:
UV Light: Photo-excitation of the aromatic ring facilitates radical formation.
Trace Metals: Fe(II) or Cu(II) impurities can catalyze radical propagation.
Acid-Catalyzed Racemization & Dehydration
The indane ring acts as an electron donor, stabilizing the benzylic carbocation formed upon protonation of the hydroxyl group.
Racemization: Re-attack of water on the planar carbocation occurs from either face, degrading Enantiomeric Excess (ee).
Dehydration: Elimination of a proton from the adjacent methyl group yields the 5-vinyl-2,3-dihydro-1H-indene , a styrene-like polymerizable impurity.
To establish a robust shelf-life, researchers must move beyond simple observation to stress testing. The following protocols are designed to force degradation, thereby validating the analytical method's ability to detect impurities.
Forced Degradation Workflow
This protocol ensures your analytical method is "stability-indicating"—meaning it can distinguish the active drug from its breakdown products.
Stress Condition
Protocol
Expected Degradant
Mechanistic Insight
Acid Hydrolysis
0.1 N HCl, 60°C, 4 hrs
Racemate + Vinyl Indene
Verifies resistance to SN1/E1 pathways.
Base Hydrolysis
0.1 N NaOH, 60°C, 4 hrs
Minimal Degradation
Benzylic alcohols are generally stable to base; validates matrix stability.
Tests UV absorption liabilities of the indane core.
Analytical Method Parameters (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: Gradient elution of Water (0.1% H₃PO₄) and Acetonitrile. Acidic modifier is crucial to suppress silanol interactions but must be balanced to avoid on-column dehydration.
Chiral Analysis (Critical): Standard RP-HPLC cannot detect racemization.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane:IPA (90:10) is standard for normal phase chiral separation.
Handling & Storage Recommendations
Based on the stability profile, the following storage hierarchy is recommended to maintain >99.5% purity and >99% ee.
Visualization: Storage Decision Logic
Figure 2: Decision tree for storage conditions based on physical state.
Key Handling Directives
Exclude Oxygen: The benzylic position is the weak link. Store under Argon or Nitrogen.
Avoid Acidic Solvents: Do not store in CDCl₃ (often acidic) for prolonged periods; use DMSO-d6 or neutralize chloroform with silver foil for NMR.
Temperature Control: While the solid is likely stable at room temperature for short periods, long-term storage should be refrigerated (2-8°C) to inhibit slow racemization kinetics.
References
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
Guan, Y., et al. (2019). "Synthesis of Benzylic Alcohols by C–H Oxidation." Journal of the American Chemical Society, 141(45), 17489–17494. Link
NIST Chemistry WebBook. "1H-Inden-5-ol, 2,3-dihydro- (Related Structure Data)." Link
PubChem. "(1S)-2,3-dihydro-1H-inden-1-ol (Structural Analog Data)." National Library of Medicine. Link
Matsumura, K., et al. (2025).[1][2] "Stereodivergent synthesis of benzylic alcohol derivatives." Nature Communications (via PMC). Link
Application Notes & Protocols: Asymmetric Synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Introduction: The Significance of Chiral Alcohols in Modern Synthesis In the landscape of pharmaceutical and fine chemical development, the stereochemical identity of a molecule is paramount. Chiral molecules, existing a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Alcohols in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer compounds is not merely an academic challenge but a critical necessity for drug safety and efficacy.[1][2] Chiral alcohols, in particular, serve as versatile and highly valuable building blocks for the synthesis of complex, biologically active molecules.[3][4]
This guide provides a detailed protocol and the underlying scientific rationale for the asymmetric synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a key chiral intermediate. The target molecule is synthesized via the enantioselective reduction of the prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. Our methodology centers on the robust and highly predictable Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis renowned for its high enantioselectivity and operational simplicity.[5][6]
This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemistry involved.
Strategic Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The conversion of a prochiral ketone to a specific enantiomer of a secondary alcohol requires a chiral catalyst that can effectively differentiate between the two faces (Re and Si) of the planar carbonyl group. The CBS reduction is an exemplary method for achieving this transformation.[7][8]
The core of this strategy involves a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, which complexes with a borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂).[9] This catalyst-borane complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one specific face of the carbonyl, thus yielding the desired alcohol enantiomer with high fidelity.
Expert Insight: The choice of the (S)-CBS catalyst is deliberate for the synthesis of the (S)-alcohol. The stereochemical outcome of the CBS reduction is highly predictable based on the catalyst's chirality. This predictability is a significant advantage in synthetic planning, minimizing the need for extensive empirical optimization.
Visualizing the Reaction Pathway
Caption: Overall reaction scheme for the CBS reduction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described conditions, particularly regarding stoichiometry and anhydrous techniques, is critical for achieving high yield and enantioselectivity.
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Purity
Supplier Suggestion
1-(2,3-dihydro-1H-inden-5-yl)ethanone
4228-10-8
C₁₁H₁₂O
>98%
Sigma-Aldrich, TCI
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
112022-81-8
C₁₈H₂₀BNO
1 M Solution
Sigma-Aldrich
Borane-dimethyl sulfide complex (BH₃·SMe₂)
13292-87-0
(CH₃)₂SBH₃
~10 M
Sigma-Aldrich, Acros
Anhydrous Tetrahydrofuran (THF)
109-99-9
C₄H₈O
>99.9%
Acros (AcroSeal™)
Methanol (MeOH)
67-56-1
CH₄O
Anhydrous
Standard Supplier
Diethyl Ether (Et₂O)
60-29-7
C₄H₁₀O
Anhydrous
Standard Supplier
Saturated aq. Sodium Bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
-
Lab Prepared
Brine (Saturated aq. NaCl)
7647-14-5
NaCl
-
Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
Granular
Standard Supplier
Equipment
Three-neck round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Septa and nitrogen/argon inlet
Syringes and needles
Low-temperature thermometer
Ice-water bath and/or cryocooler
Rotary evaporator
Flash chromatography system
Chiral HPLC system for analysis
Step-by-Step Synthesis Procedure
Scientist's Note: The success of this reaction is critically dependent on maintaining strict anhydrous (water-free) conditions. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon). Borane reagents react violently with water.
Reaction Setup: Assemble a 100 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a positive pressure of nitrogen.
Catalyst Addition: To the flask, add 25 mL of anhydrous THF. Using a syringe, add 1.0 mL (1.0 mmol, 0.1 eq) of the (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene). Cool the solution to 0°C using an ice-water bath.
Substrate Addition: Dissolve 1.60 g (10.0 mmol, 1.0 eq) of 1-(2,3-dihydro-1H-inden-5-yl)ethanone in 10 mL of anhydrous THF. Add this solution dropwise to the cooled catalyst solution over 5 minutes.
Reductant Addition: Using a syringe, add 1.2 mL (~12.0 mmol, 1.2 eq) of borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise to the reaction mixture over a period of 30 minutes.
Causality Check: The slow, dropwise addition of the borane reductant is crucial. It maintains a low concentration of free borane, ensuring the ketone reduction proceeds primarily through the chiral catalyst complex, which is essential for high enantioselectivity.[10][11] A rapid addition can lead to a competing, non-catalyzed background reduction, which would result in a racemic product.
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting ketone spot.
Quenching: Once the reaction is complete, quench it by the slow, careful addition of 5 mL of methanol at 0°C. Vigorous gas evolution (hydrogen) will be observed.
Safety First: Quench the reaction slowly and behind a safety shield. The reaction of excess borane with methanol is highly exothermic and produces flammable hydrogen gas.
Work-up: Allow the mixture to warm to room temperature. Concentrate the solvent using a rotary evaporator.
Extraction: Redissolve the residue in 50 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 25 mL of 1 M HCl, 25 mL of saturated aq. NaHCO₃, and 25 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale oil or solid.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.[12]
Stationary Phase: Silica Gel (230-400 mesh)
Mobile Phase: Gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate.
Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the final (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Characterization and Data Analysis
Structural Verification
The identity and purity of the final product should be confirmed using standard spectroscopic methods:
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
Mass Spectrometry: To confirm the molecular weight (162.23 g/mol ).
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined by Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[13]
Parameter
Typical Condition
Instrument
Chiral HPLC System with UV detector
Column
Chiralcel® OD-H or equivalent
Mobile Phase
95:5 Hexane:Isopropanol
Flow Rate
1.0 mL/min
Detection Wavelength
220 nm
Typical Retention (R)-
~10 min
Typical Retention (S)-
~12 min
Expected Results
Metric
Expected Outcome
Rationale / Notes
Yield
85-95%
The CBS reduction is typically a high-yielding reaction.
Enantiomeric Excess (ee)
>95%
Reflects the high stereodirecting ability of the (S)-CBS catalyst for this substrate type.[5]
Appearance
White to off-white solid
The purified product should be a crystalline solid.
Mechanistic Insight & Workflow Visualization
To ensure robust and reproducible results, understanding the catalytic cycle is beneficial. The catalyst activates the borane and presents it to a less-hindered face of the coordinated ketone.
Simplified CBS Catalytic Cycle
Caption: A simplified view of the CBS reduction catalytic cycle.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Ramesh, N. G. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]
Ramesh, N. G. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
Yadav, V. et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]
Byrne, N. et al. (2018). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Semantic Scholar. [Link]
Waters Corporation. (2021). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]
Kawanami, Y. et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
Kim, B. M. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
Scale-up procedures for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol production
Application Note: Process Intensification and Scale-Up for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Abstract & Strategic Overview The chiral alcohol (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a high-value pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Intensification and Scale-Up for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Abstract & Strategic Overview
The chiral alcohol (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical intermediate for various kinase inhibitors and melatonin receptor agonists. The primary challenge in its production is achieving strict enantiomeric excess (ee > 99%) while managing the low aqueous solubility of the precursor, 5-acetyl-2,3-dihydro-1H-indene (5-acetylindane).
This guide details the transition from gram-scale synthesis to kilogram-scale production. While Asymmetric Transfer Hydrogenation (ATH) is discussed as a chemical alternative, the Biocatalytic Route (Ketoreductase - KRED) is recommended as the primary method due to superior enantioselectivity, mild operating conditions, and the elimination of heavy metal scavenging steps.
Route Selection: Comparative Analysis
Feature
Biocatalysis (Recommended)
Asymmetric Transfer Hydrogenation (ATH)
Catalyst
Engineered KRED (NADPH-dependent)
Ru-TsDPEN (Noyori-type)
Selectivity (ee)
> 99.5% (Typical)
95 - 97% (Requires recrystallization)
Conditions
Aqueous buffer, 30°C, pH 7.0
Formic acid/TEA or IPA, 30-60°C
Solvent System
Biphasic (Buffer/Heptane) or Co-solvent
Organic (DCM, EtOAc, or neat IPA)
Scale-Up Risk
Emulsion formation, pH control
Metal leaching, reactor corrosion
Green Metric
High (Biodegradable catalyst)
Moderate (Ruthenium waste)
Biocatalytic Route: Mechanism & Workflow
The enzymatic reduction utilizes a Ketoreductase (KRED) specific for acetophenone-like derivatives. To make this thermodynamically favorable and economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.
The Catalytic Cycle (Visualization)
Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH, which is recycled via glucose oxidation.
Detailed Protocol: 1 kg Scale-Up (Biocatalytic)
Objective: Produce 1.0 kg of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol with >99% ee.
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 (10 L).
Solvent: Isopropyl Alcohol (IPA) or DMSO (5-10% v/v) to aid solubility.
Experimental Procedure
Step 1: Reactor Preparation
Charge a 20 L jacketed glass reactor with 8 L of 100 mM KPi buffer (pH 7.0).
Set overhead stirring to 250 RPM and temperature to 30°C.
Step 2: Substrate & Cofactor Addition
Dissolve 1.0 kg of 5-acetylindane in 1 L of IPA (or DMSO). Note: If the substrate is liquid at RT, it can be added directly, but pre-dissolution prevents clumping.
Add the substrate solution to the reactor. A suspension/emulsion will form.
Add D-Glucose (1.3 kg) to the reactor.
Add NADP+ (0.5 g) dissolved in 50 mL water.
Step 3: Reaction Initiation
Adjust pH to 7.0 using 2M NaOH or 1M HCl.
Add the enzyme cocktail (KRED + GDH) pre-dissolved in 200 mL buffer.
Titration Mode: Connect an auto-titrator with 2M NaOH. As GDH oxidizes glucose to gluconic acid, the pH will drop. Maintain pH at 7.0 ± 0.2 automatically.
Step 4: Monitoring (IPC - In-Process Control)
Timepoints: 0, 4, 8, 12, 24 hours.
Method: Take 100 µL aliquot, extract with 500 µL Ethyl Acetate (EtOAc), centrifuge, and inject on HPLC.
Endpoint: Reaction is complete when substrate conversion > 99.5%. Typical time: 18-24 hours.
Step 5: Work-up (Downstream Processing)
Add 1 kg of Celite (filter aid) to the reactor to assist in breaking the emulsion.
Add 5 L of MTBE (Methyl tert-butyl ether) or EtOAc. Stir vigorously for 30 mins.
Allow phases to separate. Drain the aqueous (lower) layer.
Re-extract the aqueous layer with 3 L of MTBE.
Combine organic layers and wash with brine (2 L).
Dry organics over anhydrous
, filter, and concentrate under reduced pressure (40°C, 100 mbar).
Step 6: Purification (Optional)
The crude oil usually has high purity (>98%).
If ee < 99%, recrystallize from n-Heptane/IPA (9:1). Cool slowly from 50°C to 0°C.
Alternative Route: Asymmetric Transfer Hydrogenation (ATH)[1]
If biocatalysts are unavailable, the Ru-TsDPEN system is the industry standard for acetophenones.
Protocol:
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (S/C ratio 1000:1).
Solvent: Dichloromethane (DCM) or neat reaction if liquid.
Procedure: Mix substrate and catalyst in DCM. Add HCOOH/TEA slowly at 0°C. Warm to RT and stir for 12h.
Quench: Water wash.
Note: This route often requires column chromatography to remove Ruthenium traces, making it less ideal for GMP scale-up.
Quality Control & Analytical Methods
HPLC Method for Chiral Purity:
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (95 : 5).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times (Approx):
(R)-Enantiomer: 8.5 min
(S)-Enantiomer: 10.2 min (Target)
Process Workflow Diagram
Figure 2: Workflow from raw material to isolated chiral product.
References
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][1][3][4] Accounts of Chemical Research, 30(2), 97–102. Link
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (Foundational text on KRED scale-up). Link
Solorio-Alvarado, C. R., et al. (2014). Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. (Structural context for indane derivatives). Link
Codexis Inc. (2023). General Protocols for Ketoreductase Screening and Scale-up. (Industry Standard Protocols). Link
Sigma-Aldrich. (2023). Asymmetric Transfer Hydrogenation Application Note. Link
Solvent selection for extraction of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Executive Summary This application note details the rationale and protocol for the solvent extraction of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1470-94-6), a critical chiral intermediate in the synthesis of t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the rationale and protocol for the solvent extraction of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1470-94-6), a critical chiral intermediate in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem).[1]
The extraction of this lipophilic alcohol from asymmetric reduction mixtures (biocatalytic or metal-catalyzed) presents specific challenges: phase separation issues due to the indane moiety's surfactant-like potential, strict enantiomeric excess (ee) requirements (>99%), and the necessity to adhere to Green Chemistry principles (ICH Q3C).[1] This guide recommends Isopropyl Acetate (IPAc) as the primary extraction solvent, offering superior phase separation and lower water miscibility compared to Ethyl Acetate, while eliminating the toxicity risks of Dichloromethane (DCM).
Solubility: High in alcohols, esters, aromatics; Low in water.
Solvent Screening Matrix
The following table evaluates common solvents based on partition coefficient efficiency, safety, and industrial scalability.
Solvent Class
Representative Solvent
Suitability
Rationale
Esters (Recommended)
Isopropyl Acetate (IPAc)
High
Excellent partition coefficient for lipophilic alcohols.[1] Lower water solubility (2.9%) than EtOAc (8.3%), reducing product loss to aqueous phase.
Esters
Ethyl Acetate (EtOAc)
Moderate
Good solubility, but higher water miscibility can lead to emulsion formation with biological buffers.
Aromatics
Toluene
High
Excellent for the lipophilic indane core. Good phase separation. Preferred if downstream chemistry requires anhydrous conditions (azeotropic drying).[1]
Chlorinated
Dichloromethane (DCM)
Low
High extraction efficiency but Class 2 solvent (ICH) . Environmental hazard.[1][2][3][4] Prone to forming "rag layers" in biocatalytic workups.[1]
Ethers
MTBE / 2-MeTHF
Moderate
2-MeTHF is a green alternative but can be expensive.[1] MTBE is prone to peroxide formation.[1]
Expert Insight: While Toluene is chemically efficient, IPAc is selected as the primary recommendation for this protocol. It balances the "green" requirements of modern pharmaceutical manufacturing with the physicochemical need to extract a moderately lipophilic alcohol from an aqueous reaction matrix.[1]
Operational Workflow: Extraction Protocol
This protocol assumes the starting material is a reaction mixture (RM) from the asymmetric reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, containing the product, residual cofactor/catalyst, and buffer salts.[1]
Ensure IPAc levels are <5000 ppm (ICH Q3C Class 3 limit).
References
Yamano, T., et al. (2006). "Approach to the Synthesis of Ramelteon (TAK-375): A Melatonin Receptor Agonist." Chemical & Pharmaceutical Bulletin, 54(11).
Uchikawa, O., et al. (2002). "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (Ramelteon)." Journal of Medicinal Chemistry.
Prat, D., et al. (2014). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 16, 4546-4551.[1]
ICH Expert Working Group. (2021). "ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8)."
Application Notes and Protocols for the Purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol via Crystallization
Introduction (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol of significant interest in pharmaceutical synthesis due to its presence as a key structural motif in various biologically active mol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol of significant interest in pharmaceutical synthesis due to its presence as a key structural motif in various biologically active molecules. The stereochemistry at the carbinol center is often crucial for therapeutic efficacy, necessitating the development of robust and scalable methods for obtaining the desired (S)-enantiomer in high purity. Crystallization-based methods offer a powerful, cost-effective, and industrially viable approach for chiral resolution, capable of delivering enantiomerically pure compounds.[1]
This comprehensive guide provides detailed application notes and protocols for the purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, focusing on two primary crystallization strategies: diastereomeric salt crystallization and preferential crystallization . As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying scientific principles, enabling researchers to adapt and optimize these methods for their specific needs.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most reliable and widely practiced methods for separating enantiomers.[1] The core principle involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]
The Causality Behind Experimental Choices
The success of diastereomeric salt resolution hinges on several critical factors:
Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and capable of forming a stable salt with the alcohol. For secondary alcohols, acidic resolving agents are typically employed. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are excellent candidates due to their proven efficacy in resolving a wide range of racemic compounds.[2]
Solvent Selection: The ideal solvent system should exhibit a significant solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. A systematic screening of solvents with varying polarities is crucial for identifying the optimal medium.[3]
Stoichiometry and Temperature Profile: The molar ratio of the resolving agent to the racemic alcohol and the temperature profile for crystallization and cooling are critical parameters that directly impact the yield and enantiomeric excess (e.e.) of the desired product. A common starting point is a 0.5 molar equivalent of the resolving agent.
Experimental Protocol: Diastereomeric Salt Resolution
1. Screening of Chiral Resolving Agents and Solvents:
Objective: To identify a suitable chiral resolving agent and solvent system that provides good discrimination in solubility between the diastereomeric salts.
Procedure:
In a series of small-scale experiments, dissolve racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, or their dibenzoyl derivatives).
Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
Observe the formation of crystalline precipitate. The ideal system will yield a significant amount of solid.
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry.
Liberate the alcohol from the salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.
Analyze the enantiomeric excess of the recovered alcohol using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.[4][5][6][7]
2. Optimized Protocol for Diastereomeric Salt Crystallization:
Objective: To perform the chiral resolution on a preparative scale using the optimized conditions from the screening phase.
Dissolve the racemic alcohol (1.0 equivalent) in the chosen solvent at an elevated temperature.
In a separate vessel, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, heating if necessary.
Add the resolving agent solution to the alcohol solution and stir.
Allow the mixture to cool slowly to room temperature. Seeding with a small amount of the desired diastereomeric salt can be beneficial to induce crystallization.
Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.
Isolate the crystalline salt by filtration and wash the filter cake with a small amount of the cold crystallization solvent.
Dry the salt. At this stage, the diastereomeric and enantiomeric purity can be checked by HPLC or NMR.[8] If the desired purity is not achieved, a recrystallization step can be performed.
Suspend the purified diastereomeric salt in water and an appropriate organic solvent (e.g., ethyl acetate).
Add a base (e.g., 1M NaOH) to adjust the pH to >10 to liberate the free alcohol.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Data Presentation
Parameter
Description
Typical Range/Value
Resolving Agent
e.g., (2R,3R)-O,O'-Dibenzoyl-tartaric acid
0.5 - 1.0 equivalents
Solvent System
e.g., Methanol/Water (9:1)
Varies based on screening
Crystallization Temp.
Initial dissolution temperature
50-70 °C
Final crystallization temperature
0-5 °C
Yield
Theoretical maximum is 50%
30-45% (after one crystallization)
Enantiomeric Excess
Determined by chiral HPLC or NMR
>95% e.e. is achievable
Visualization
Caption: Workflow for Diastereomeric Salt Crystallization.
Method 2: Preferential Crystallization
Preferential crystallization, also known as resolution by entrainment, is an attractive method for separating enantiomers that form a conglomerate—a physical mixture of enantiomerically pure crystals. This technique relies on inducing the crystallization of a single enantiomer from a supersaturated racemic solution by seeding with crystals of that same enantiomer.
The Causality Behind Experimental Choices
The applicability of preferential crystallization is contingent on the solid-state behavior of the racemic mixture. A key prerequisite is that the racemate crystallizes as a conglomerate. The process is kinetically controlled; the seed crystals provide a template for the desired enantiomer to crystallize, while the nucleation and growth of the counter-enantiomer are kinetically disfavored within a certain metastable window.
Objective: To ascertain if racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol forms a conglomerate.
Methods:
Powder X-ray Diffraction (PXRD): The PXRD pattern of the racemate should be a simple superposition of the patterns of the individual enantiomers.
Differential Scanning Calorimetry (DSC): The melting point phase diagram of mixtures of the two enantiomers should show a eutectic point at the racemic composition.
Infrared (IR) Spectroscopy: The IR spectrum of the racemate in the solid state should be identical to that of the pure enantiomers.
2. Optimized Protocol for Preferential Crystallization:
Objective: To isolate the (1S)-enantiomer through seeded crystallization.
Materials:
Racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Enantiomerically pure (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol for seeding
Suitable solvent
Procedure:
Prepare a supersaturated solution of the racemic alcohol in a suitable solvent at a specific temperature.
Introduce a small quantity of finely ground seed crystals of the pure (1S)-enantiomer.
Maintain the solution under controlled agitation and temperature to promote the growth of the (1S)-enantiomer crystals.
Monitor the enantiomeric excess of the mother liquor over time using chiral HPLC.
Once the crystallization of the (1S)-enantiomer has reached an optimal point (before spontaneous nucleation of the (1R)-enantiomer), rapidly filter the crystals.
Wash the crystals with a small amount of cold solvent and dry.
The mother liquor, now enriched in the (1R)-enantiomer, can be used for the subsequent crystallization of the other enantiomer by seeding with (1R)-crystals.
Data Presentation
Parameter
Description
Typical Range/Value
Seeding Material
Pure (1S)-enantiomer
1-5% w/w of total solute
Supersaturation
Concentration relative to solubility
1.1 - 1.5
Crystallization Time
Duration of crystal growth
Varies, requires optimization
Yield
Per crystallization cycle
10-20% of the desired enantiomer
Enantiomeric Excess
Of the crystallized product
>90% e.e. is achievable
Visualization
Caption: Workflow for Preferential Crystallization.
Analytical Methods for Purity Assessment
Accurate determination of both chemical and enantiomeric purity is paramount.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.[9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chiral Derivatizing Agents: The alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio.
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the enantiomers in the NMR spectrum.[4][5][6][7]
Melting Point: The melting point of the purified enantiomer should be sharp and consistent with literature values. A depressed and broad melting range can indicate the presence of impurities, including the other enantiomer.
Conclusion
The purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be effectively achieved through crystallization-based methods. Diastereomeric salt crystallization offers a robust and widely applicable strategy, while preferential crystallization presents a more direct route if the racemic compound forms a conglomerate. The choice of method will depend on the specific solid-state properties of the target molecule and the desired scale of operation. Careful optimization of parameters such as resolving agent, solvent, temperature, and seeding is crucial for achieving high yield and enantiomeric purity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement these powerful purification techniques.
References
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
Powers, A. R., & Johnson, J. A. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1836–1840. [Link]
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]
Pál, R., et al. (2021). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 26(11), 3291. [Link]
Kawasaki, T., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society, 143(45), 19076–19081. [Link]
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-70. [Link]
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. [Link]
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
Keglevich, G., et al. (2004). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Current Organic Synthesis, 1(4), 365-374. [Link]
Li, Z. J., & Singh, R. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 235-256). [Link]
Kawasaki, T., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2 H/ 1 H)-Isotopomers. Journal of the American Chemical Society. [Link]
Seidel-Morgenstern, A., & Lorenz, H. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-18. [Link]
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6296. [Link]
Daicel. Method development with CHIRALPAK® IA - HPLC. [Link]
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 209-219. [Link]
LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]
Can, M., & Ozmen, D. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PloS one, 13(10), e0204641. [Link]
Dinh, P. M., et al. (2003). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chembiochem, 4(8), 756-60. [Link]
Mowry, M. C., & Barney, B. M. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 91(7), 1063–1066. [Link]
Reddy, B. V. S., et al. (2011). Diastereoselective Ritter reactions of chiral secondary benzylic alcohols. Tetrahedron Letters, 52(41), 5275-5277. [Link]
Using (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a pharmaceutical intermediate
Utilization of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a Chiral Synthon Abstract & Strategic Significance The indane moiety (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, serv...
Author: BenchChem Technical Support Team. Date: February 2026
Utilization of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a Chiral Synthon
Abstract & Strategic Significance
The indane moiety (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, serving as the lipophilic core for numerous CNS-active agents, melatonin receptor agonists (e.g., analogs of Ramelteon), and calcium-sensing receptor antagonists (Calcilytics).
This guide details the application of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (hereafter (S)-5-Indanyl-EtOH ) as a high-value chiral intermediate. Unlike simple achiral benzyl alcohols, this synthon provides a pre-installed stereocenter adjacent to the aromatic ring, allowing for the enantioconvergent synthesis of downstream pharmacophores—specifically chiral amines—without the need for wasteful optical resolution at late stages.
Key Applications:
Melatonin Receptor Agonists: Precursor for MT1/MT2 selective ligands.
Calcilytics: Synthesis of calcimimetic/calcilytic amines (e.g., NPS-2143 analogs).
Chiral Auxiliaries: Use as a resolving agent for racemic acids.
Critical Pathway Visualization
The following workflow illustrates the transformation of the achiral ketone precursor into the target amine pharmacophore via the (S)-alcohol intermediate, utilizing a stereoinvertive Mitsunobu protocol.
Figure 1: Stereochemical workflow from achiral ketone to chiral amine via the (S)-alcohol intermediate.[1][2] Note the critical inversion of configuration during the Azidation step.
Synthesis Protocol: Biocatalytic Reduction
Objective: Synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol with >99% ee.
While chemical reduction (e.g., Noyori Transfer Hydrogenation) is viable, biocatalysis is preferred for pharmaceutical intermediates due to superior enantioselectivity and the elimination of heavy metal contaminants.
Enzyme: Commercial Ketoreductase (KRED) Screening Kit (Select enzyme with anti-Prelog preference for (S)-alcohol).
Cofactor: NADP+ and Isopropanol (IPA) for regeneration.
Buffer: 100 mM Potassium Phosphate (pH 7.0).
Step-by-Step Procedure
Reaction Setup: In a chemically resistant glass reactor, dissolve 5-acetylindane (10.0 g, 62.4 mmol) in IPA (50 mL).
Buffer Preparation: Prepare 200 mL of Potassium Phosphate buffer (pH 7.0) containing NADP+ (50 mg) and MgSO4 (10 mM).
Initiation: Add the KRED enzyme powder (200 mg, loading ratio 2% w/w) to the buffer. Add the substrate solution to the buffer mixture under varying agitation (200 rpm).
Incubation: Maintain temperature at 30°C for 24 hours. Monitor consumption of ketone via HPLC.
Workup: Once conversion >99%, extract the mixture with Ethyl Acetate (3 x 100 mL).
Purification: Dry organic layer over Na2SO4, filter, and concentrate. The product usually crystallizes as a white solid.
Objective: Conversion of (S)-Alcohol to (1R)-Amine via Azide displacement.
This is the critical application step. Direct nucleophilic substitution of the hydroxyl group is poor. The Mitsunobu reaction activates the alcohol and allows displacement by an azide source with complete Walden inversion .
Mechanism: The (S)-alcohol attacks the activated phosphonium intermediate. The subsequent SN2 attack by the azide nucleophile occurs from the backside, inverting the center to (R).
Activation: Charge a flame-dried flask with PPh3 (1.2 eq) and dissolve in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[6][7]
DIAD Addition: Add DIAD (1.2 eq) dropwise. The solution will turn yellow/orange and a precipitate (betaine) may form. Stir for 15 min.
Substrate Addition: Dissolve (S)-5-Indanyl-EtOH (1.0 eq) in minimal THF and add dropwise to the reaction mixture at 0°C.
Nucleophile Addition: Add DPPA (1.2 eq) dropwise. Caution: Azides are potentially explosive; use a blast shield.
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours.
Quench & Isolation: Quench with water. Extract with Diethyl Ether.[7] Wash with brine.[6]
Reduction (One-Pot Telescoping): The crude azide is often directly reduced to the amine using Staudinger conditions (PPh3/H2O) or Hydrogenation (Pd/C, H2, 1 atm) to yield (1R)-1-(5-indanyl)ethylamine .
Quality Control & Validation
Trust in the protocol relies on rigorous analytics. The following HPLC parameters are standard for Indane-ethanol derivatives.
Table 1: Analytical Specifications
Parameter
Method
Specification
Notes
Chemical Purity
HPLC (C18 Column)
> 98.5%
Monitor ketone breakthrough (254 nm).
Enantiomeric Excess
Chiral HPLC (Chiralcel OD-H)
> 99.0%
Mobile Phase: Hexane/IPA (90:10). Flow: 0.5 mL/min.
Residual Solvent
GC-Headspace
< 5000 ppm
Focus on IPA (from synthesis) and THF.
Water Content
Karl Fischer
< 0.5%
Critical for Mitsunobu efficiency.
Decision Logic for QC
If ee < 99%: Recrystallize from Hexane/Ethyl Acetate. The racemate is often less soluble, enriching the supernatant, or vice-versa depending on the specific crystal lattice.
If Ketone > 1%: Re-subject to enzymatic reduction (the enzyme will only reduce the ketone, not affect the alcohol).
References
Enantioselective Reduction of Ketones
Source: Wikipedia. "Enantioselective reduction of ketones." Link
Context: General mechanisms for CBS and enzymatic reductions applicable to acetophenone analogs.
Mitsunobu Reaction Mechanism & Protocols
Source: Organic Chemistry Portal.[7] "Mitsunobu Reaction."[6][7][8][9][10] Link
Context: Detailed mechanism of alcohol activation and stereoinversion using DIAD/PPh3.
Indane Scaffold in Drug Design
Source: National Institutes of Health (PMC). "FDA-approved heterocyclic molecules for cancer treatment."[11] Link
Context: Validates the prevalence and importance of heterocyclic and fused-ring scaffolds (like indane) in approved pharmacophores.
Biocatalytic Synthesis of Chiral Alcohols
Source: MDPI. "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts." Link
Context: Comparison of chemical (CBS) vs.
Chemical Data & Safety
Source: PubChem.[5] "Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate."[5] Link
Context: Structural data and safety profiles for indane-deriv
Introduction: The Criticality of the (S)-Enantiomer
Welcome to the technical support hub. You are likely working on the synthesis of Ramelteon , a selective MT1/MT2 melatonin receptor agonist.[1][2] The chiral alcohol (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is the stereochemical anchor for the entire drug molecule.
Achieving high enantiomeric excess (ee) here is non-negotiable. The industrial standard requires >99% ee because downstream purification of the tricyclic core is thermodynamically costly.
This guide covers two validated workflows:
Biocatalytic Reduction (KREDs) – Recommended for highest selectivity (>99.5% ee).
Asymmetric Hydrogenation (Ru-Catalysis) – Recommended for scalability and cost-efficiency.
Module 1: Biocatalytic Reduction (The "Green" Standard)
System: Ketoreductase (KRED) + Cofactor Regeneration
Mechanism: Enzymatic hydride transfer from NADPH to the si-face of the ketone.
Matches the si-face attack required for (S)-alcohol.[4]
S/C Ratio
1,000 - 5,000
High turnover number (TON) reduces cost.
H2 Pressure
20 - 40 bar (2-4 MPa)
Higher pressure favors the hydride species.
Base
t-BuOK (Potassium tert-butoxide)
Critical: Activates the pre-catalyst by forming the Ru-hydride.
Solvent
Isopropanol (IPA)
Promotes transition state stabilization via H-bonding.
Troubleshooting Chemocatalysis
Issue 1: Reaction never starts (0% Conversion).
Diagnostic: Did you add the base?
Explanation: The Ru-BINAP-Diamine complex is a pre-catalyst. It requires a base (t-BuOK) to eliminate HCl and form the active 16-electron species.
Protocol: Add t-BuOK (base:catalyst ratio 10:1 to 50:1) after degassing the solvent.
Issue 2: "Dead" Catalyst (Poisoning).
Diagnostic: Substrate was synthesized via Friedel-Crafts acylation using AlCl3/Thionyl Chloride?
Root Cause: Trace sulfur or chloride ions poison Ruthenium.
Fix: Recrystallize the 5-acetylindane starting material from heptane/EtOAc before hydrogenation. Purity must be >98%.
Issue 3: Low ee (e.g., 85% instead of 98%).
Root Cause: Mismatched Ligand/Diamine chirality.
Fix: For the (S)-alcohol, you typically need the (S)-BINAP / (S,S)-DPEN combination.[4] Using (S)-BINAP with (R,R)-DPEN (the "mismatched" pair) dramatically lowers selectivity.
Logic Flow for Low Selectivity
Figure 2: Decision tree for diagnosing low enantiomeric excess in Ru-catalyzed hydrogenation.
Module 3: Enrichment & Purification
Even with an optimized reaction (97-98% ee), pharmaceutical grade often demands >99.5% ee.
Method: Derivatization-Crystallization
Direct crystallization of the alcohol is difficult due to its low melting point.
Derivatize: Convert the crude alcohol to the 3,5-dinitrobenzoate ester .
Crystallize: Recrystallize from ethanol/hexane. The heterochiral (racemic) crystals often have different solubility than the homochiral form.
Hydrolysis: Mild basic hydrolysis (LiOH, THF/Water) recovers the alcohol with upgraded ee (>99.9%).
FAQ: Senior Scientist Notes
Q: Can I use Transfer Hydrogenation (ATH) instead of high-pressure H2?A: Yes, using Ru-TsDPEN with Formic Acid/TEA is possible. However, for 5-acetylindane, ATH often suffers from slower kinetics and lower ee (typically 90-95%) compared to high-pressure hydrogenation (98%+). ATH is recommended only if you lack high-pressure autoclaves.
Q: My product is racemizing during workup.A: Benzylic alcohols are sensitive to acid-catalyzed racemization (via carbocation formation). Ensure your workup is neutral or slightly basic. Do not use strong acids to quench the reaction.
Q: Why is the "S" enantiomer so critical?A: In the synthesis of Ramelteon, the (S)-alcohol is converted to an amine with inversion of configuration (via mesylate/azide or similar) or retention (depending on the route). The final drug affinity for MT1/MT2 receptors is strictly stereodependent.
References
Yamano, T., et al. (2006). Approach to the Synthesis of Ramelteon via Asymmetric Hydrogenation. Describes the fundamental industrial route using Ru-BINAP systems for indane derivatives.
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. The foundational text on the mechanism of Ru-BINAP/Diamine catalysis.
Hollmann, F., et al. (2021).[5] Biocatalytic Reduction Reactions from a Chemist's Perspective. Comprehensive guide on KREDs and cofactor regeneration.
Technical Support Center: Purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Welcome to the technical support center for the purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining this chiral alcohol with high chemical and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol?
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is typically achieved via the asymmetric reduction of the prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone.[1] Consequently, the impurity profile is primarily dictated by the selectivity and completeness of this reaction. The most common impurities are:
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: The undesired enantiomer, which arises from imperfect enantioselectivity of the chiral catalyst or reducing agent.[2]
1-(2,3-dihydro-1H-inden-5-yl)ethanone: Unreacted starting material, resulting from an incomplete reduction reaction.
Process-Related Impurities: These can include residual catalysts (e.g., from borane reductions or catalytic transfer hydrogenations), solvents used in the reaction and workup, and potential byproducts from side reactions.[3][4]
Over-reduction Products: In some cases, particularly with aggressive reducing agents, the aromatic ring or other functional groups could potentially be reduced, though this is less common under standard conditions for ketone reduction.
Q2: What is the general strategy for purifying the crude product?
A multi-step strategy is often most effective. The primary goal is to first remove bulk chemical impurities (like the starting ketone) and then to address the enantiomeric purity.
Initial Purification (Chemical Purity): This is typically achieved by either recrystallization or column chromatography. Recrystallization is often preferred at scale as it can be more cost-effective and efficient for removing less soluble or more soluble impurities.[5]
Enantiomeric Enrichment (Chiral Purity): If the enantiomeric excess (e.e.) is not satisfactory after initial purification, a chiral separation method may be necessary. This can involve preparative chiral HPLC or diastereomeric resolution, where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by standard techniques like recrystallization.[6]
Q3: Which analytical techniques are essential for monitoring the purification process?
To effectively monitor purification, a combination of chromatographic and spectroscopic techniques is essential:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A suitable chiral stationary phase (CSP) is required to resolve the (1S) and (1R) enantiomers.[7][8]
Achiral HPLC or Gas Chromatography (GC): These methods are used to quantify chemical purity, specifically the levels of residual starting ketone and other process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation of the final product and for ensuring the absence of structurally similar impurities.
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My final product has a low enantiomeric excess (e.e. <98%). How can I improve it?
A low e.e. indicates that the initial asymmetric reduction was not sufficiently selective or that racemization occurred.
Problem: The undesired (1R)-enantiomer is present at a significant level.
Causality: Enantiomers have identical physical properties (solubility, boiling point) in an achiral environment, making them impossible to separate by standard recrystallization or achiral chromatography.[6]
Solution 1: Recrystallization (for enrichment): While a single recrystallization may not fully resolve a racemic mixture, it can sometimes enrich the major enantiomer if the compound forms a conglomerate (a mechanical mixture of separate enantiomeric crystals) rather than a true racemate. This is often solvent-dependent and requires screening. A more reliable method is diastereomeric resolution.
Solution 2: Preparative Chiral HPLC: This is a direct method to separate the enantiomers. While effective, it can be expensive and time-consuming for large quantities. It is best suited for producing highly pure material on a smaller scale.
Solution 3: Re-evaluate the Synthesis: The most effective long-term solution is to optimize the asymmetric reduction step to achieve a higher initial e.e. This may involve screening different chiral catalysts, solvents, temperatures, or reducing agents.[3][9]
Issue 2: My NMR spectrum shows the presence of residual starting ketone.
This is a common issue indicating an incomplete reaction.
Problem: The carbonyl peak (around 198 ppm in ¹³C NMR) and the acetyl proton singlet (around 2.5 ppm in ¹H NMR) of 1-(2,3-dihydro-1H-inden-5-yl)ethanone are visible.
Causality: The starting ketone and the product alcohol have different polarities. The alcohol, with its hydroxyl group, is more polar than the ketone. This difference can be exploited for separation.
Solution 1: Column Chromatography: Flash chromatography on silica gel is highly effective. The more polar alcohol will have a lower Rf value and elute later than the less polar ketone. A solvent system such as a hexane/ethyl acetate gradient is typically effective.
Solution 2: Recrystallization: A carefully chosen solvent system can also resolve this issue. The goal is to find a solvent in which the alcohol has significantly lower solubility than the ketone at low temperatures.[5] For a secondary benzylic alcohol like this, a non-polar/mid-polar solvent system like heptane/ethyl acetate or toluene might be a good starting point.[10] See the detailed protocol below.
Solution 3: Reductive Quench: If the issue is persistent and chromatography is not ideal for the scale, a small amount of a non-chiral reducing agent (e.g., sodium borohydride) can be added at the end of the reaction to "chase" the remaining ketone to the racemic alcohol. This will convert the ketone impurity into a racemic alcohol impurity, which may be easier to separate from the desired enantiomer in subsequent chiral purification steps.
Issue 3: My purified product is an oil or fails to crystallize.
Problem: The product remains a liquid or oil even after solvent removal and cooling.
Causality: This can be due to the presence of impurities that depress the melting point or inhibit crystal lattice formation. Residual solvent is a common culprit. The product itself may also be a low-melting solid or an oil at room temperature, making crystallization challenging.
Solution 1: High-Vacuum Drying: Ensure all residual solvent is removed. Heating gently under a high vacuum can help remove stubborn solvents.
Solution 2: Solvent Screening for Recrystallization: A systematic solvent screen is necessary. Start with non-polar solvents like heptane or hexane and gradually add a more polar co-solvent (e.g., ethyl acetate, isopropanol) until the oil dissolves at an elevated temperature. Slow cooling is critical.[5][11]
Solution 3: Trituration: If an oil is obtained, try trituration. This involves stirring the oil with a solvent in which the desired compound is poorly soluble (e.g., cold hexane). This can sometimes induce crystallization by washing away oily impurities and providing mechanical energy for nucleation.
Solution 4: Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
Data Presentation
The following table provides an illustrative example of an impurity profile for a crude reaction mixture of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol before and after a typical purification process (e.g., recrystallization).
Compound
Crude Product Purity (Area % by HPLC)
Purified Product Purity (Area % by HPLC)
Method of Analysis
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
92.0% (96.0% e.e.)
>99.5% (>99.8% e.e.)
Chiral HPLC
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
3.8%
<0.1%
Chiral HPLC
1-(2,3-dihydro-1H-inden-5-yl)ethanone
4.0%
<0.1%
Achiral HPLC/GC
Other Process-Related Impurities
0.2%
Not Detected
Achiral HPLC/GC
Experimental Protocols & Workflows
Workflow for Impurity Identification and Removal
The following diagram outlines a logical workflow for tackling impurities in your sample.
Caption: Decision workflow for purification.
Protocol 1: Starting Point for Recrystallization
This protocol is a general starting point for removing chemical impurities like residual ketone. The ideal solvent system should be determined experimentally via small-scale solubility tests.
Objective: To remove the less polar starting ketone from the more polar product alcohol. A solvent system where the alcohol is soluble when hot but sparingly soluble when cold is ideal.[5] A non-polar/polar solvent pair like Heptane/Isopropanol or Heptane/Ethyl Acetate is a good starting point.
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the more polar solvent (e.g., Isopropanol) to the flask. Heat the mixture to a gentle reflux (e.g., 60-70°C) with stirring until the solid dissolves completely.
Saturation: While maintaining the temperature, slowly add the non-polar "anti-solvent" (e.g., Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.
Re-dissolution: Add a few drops of the polar solvent (Isopropanol) until the solution becomes clear again. This ensures the solution is saturated at the elevated temperature.
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of pure, well-defined crystals.[11]
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture (pre-chilled in the ice bath) to rinse away any remaining soluble impurities.
Drying: Dry the purified crystals under a vacuum to a constant weight.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (e.e.)
This protocol provides a systematic approach to developing a chiral HPLC method for separating the (1S) and (1R) enantiomers. Polysaccharide-based chiral stationary phases are highly effective for a wide range of chiral compounds, including alcohols.[7][12]
Objective: To achieve baseline separation (Resolution > 1.5) between the enantiomers of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Starting Conditions:
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
Mobile Phase: Start with a 90:10 (v/v) mixture of n-Hexane and Isopropanol (IPA).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 220 nm or 265 nm.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
Method Development & Optimization:
Initial Screening: Run the sample under the starting conditions.
If no separation is observed: Increase the polarity by changing the mobile phase ratio to 80:20 Hexane/IPA.
If retention is too long: Increase the percentage of the polar modifier (IPA).
If retention is too short: Decrease the percentage of the polar modifier (IPA).
Optimize Resolution: Once some separation is observed, make small, systematic adjustments to the mobile phase composition (e.g., 95:5, 90:10, 85:15 Hexane/IPA) to maximize the resolution between the two enantiomer peaks.
Consider Additives: If resolution is still poor, adding a small amount (0.1%) of an acidic or basic modifier (like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes improve peak shape and selectivity, although it is often unnecessary for neutral alcohols.
Temperature Effects: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity (better separation) but lead to broader peaks and longer run times.
Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision as per standard guidelines.
e.e. Calculation:
Once the enantiomers are separated, the enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:
e.e. (%) = [ |A1 - A2| / (A1 + A2) ] x 100
References
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
Enantioselective NiH/Pmrox‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. (2017).
Girek, T., & Bocian, W. (2021).
Suhm, M. A., & Zehnacker, A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(40), 23096-23108.
Xu, F., et al. (2006). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Wei sheng wu xue bao= Acta microbiologica Sinica, 46(5), 765–769.
Yadav, J. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
Corey, E. J., & Helal, C. J. (1998). Enantioselective reduction of ketones.
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (n.d.). Retrieved from [Link]
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1.
Barrick Lab. (n.d.). Ethanol Precipitation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Welcome to the technical support hub for the enzymatic resolution of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol .
Before troubleshooting, we must define the "hardware." Your substrate is a secondary benzylic alcohol attached to the aromatic ring of an indane system. Structurally, this mimics 1-phenylethanol but with increased lipophilicity and slight steric bulk due to the fused cyclopentyl ring.
The Golden Rule: Because the hydroxyl group is benzylic and not sterically crowded by ortho-substituents (it is at the 5-position, effectively meta/para-like), this substrate is an ideal candidate for Candida antarctica Lipase B (CAL-B) .
The Kinetic Mechanism (Ping-Pong Bi-Bi)
Understanding the mechanism is the first step to fixing it. The reaction follows a Ping-Pong Bi-Bi pathway where the enzyme is first acylated by the donor, releasing the first product (acetaldehyde/acetone), and then transfers the acyl group to the fast-reacting enantiomer of your alcohol.
Figure 1: The Ping-Pong Bi-Bi mechanism. Note that the "Fast Enantiomer" (usually R for CAL-B) competes with the "Slow Enantiomer" for the Acyl-Enzyme intermediate.
Standard Operating Procedure (The Baseline)
If you are just starting, do not optimize yet. Establish this baseline protocol which works for 90% of benzylic secondary alcohols.
Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent recombinant CAL-B.
Acyl Donor: Vinyl Acetate (Irreversible).
Solvent: Toluene or MTBE (Methyl tert-butyl ether).
Use the following decision matrix to optimize your specific outcome (Yield vs. Purity).
A. Solvent Engineering (LogP Effect)
Lipases are sensitive to the water layer bound to their surface. Hydrophilic solvents strip this water, causing denaturation or "rigidification," which kills activity.
Solvent
LogP
Suitability
Expected Effect
n-Hexane
3.90
Excellent
High Activity, High E-value.
Toluene
2.50
Good
Standard balance of solubility and activity.
MTBE
0.94
Moderate
Good for solubility, but may lower rate slightly.
THF
0.46
Poor
Strips water; often kills CAL-B activity.
Acetonitrile
-0.34
Critical Fail
Avoid. Denatures enzyme; low conversion.
B. Acyl Donor Selection
Vinyl Acetate: The standard. Fast. Produces acetaldehyde (volatile, but can deactivate enzyme if concentration gets too high).
Isopropenyl Acetate: Produces acetone. Slower rate, but gentler on the enzyme. Use if you see enzyme deactivation over long run times.
Ethyl Acetate: Reversible. Do not use unless you have a method to remove ethanol continuously (molecular sieves/vacuum).
Troubleshooting Center (FAQ)
Ticket #1: "My conversion stops at 30% and won't reach 50%."
Diagnosis: Product Inhibition or Enzyme Deactivation.
Root Cause: The byproduct (acetaldehyde) might be forming Schiff bases with lysine residues on the lipase surface, or the reaction is reaching equilibrium (if using a reversible donor).
Solution:
Switch Donor: Change from Vinyl Acetate to Isopropenyl Acetate . Acetone is less inhibitory than acetaldehyde.
Add Molecular Sieves: Add 4Å molecular sieves to the reaction. While intended for water, they can adsorb polar byproducts and buffer the microenvironment.
Check Water Activity (
): The system might be too dry. Add a specific amount of water (e.g., salt pair) to maintain .
Ticket #2: "I have high conversion (50%), but the enantiomeric excess (
) is only 90%."
Diagnosis: Low Enantioselectivity (E-value < 20).
Root Cause: The "Slow" enantiomer is reacting.[1][2][3] This often happens at high temperatures or in polar solvents.
Solution:
Lower Temperature: Drop from 40°C to 20°C or even 4°C. Selectivity (
) is driven by the difference in activation energy (). Lower T magnifies this difference.
Change Solvent: Move to a solvent with a lower dielectric constant (e.g., from Toluene to n-Heptane).
Stop Earlier: Do not aim for 50% conversion. Stop at 40-45% conversion to harvest the ester (product) with higher ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
.
Ticket #3: "How do I calculate the E-value accurately?"
The Math: You cannot judge success by
alone. You must calculate the Enantiomeric Ratio () using the Chen-Sih Equation .
Required Data:
: Conversion (decimal, 0 to 1).
: Enantiomeric excess of substrate (decimal).[4][5]
: Enantiomeric excess of product (decimal).
Note: If conversion is hard to measure accurately, use the equation relying only on
The "Holy Grail" Scenario:
If you need 100% yield of a single enantiomer (not just 50%), you must couple the lipase resolution with a metal catalyst that racemizes the alcohol in situ.
Workflow:
Enzyme: CAL-B (resolves the R-enantiomer).
Metal Catalyst: Ruthenium complex (e.g., Shvo's catalyst) or Vanadyl Sulfate (
).
Condition: The metal racemizes the unreacted S-alcohol back to R/S mixture, which the enzyme then consumes.
Result: 100% conversion to (R)-ester.
Figure 2: Dynamic Kinetic Resolution (DKR) logic flow. The metal catalyst recycles the "wrong" enantiomer.
References
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[3][4] Biocatalysis and Biotransformation, 16(3), 181-204. Link
Paizs, C., & Irimie, F. D. (2003). Lipase-mediated synthesis of enantiopure compounds.[3][4][6][7][8] Handbook of Food Analysis Instruments, CRC Press. (General reference for LogP solvent effects).
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of enantiomerically pure compounds. Journal of the American Chemical Society, 137(12), 3996-4009. Link
Technical Support Center: Catalyst Optimization in Indane Ketone Reduction
Introduction: The Criticality of Indanone Reduction The reduction of indane ketones (e.g., 1-indanone, 2-indanone) is a pivotal step in synthesizing bioactive scaffolds found in therapeutics like Donepezil (Alzheimer’s)...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Indanone Reduction
The reduction of indane ketones (e.g., 1-indanone, 2-indanone) is a pivotal step in synthesizing bioactive scaffolds found in therapeutics like Donepezil (Alzheimer’s) and Indatraline (antidepressant). Whether you are performing a heterogeneous hydrogenation (Pd/C, Pt/C) or an Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysts, catalyst poisoning is the primary cause of batch failure, stalling, and poor enantioselectivity.
This guide moves beyond generic advice, offering root-cause diagnostics and self-validating recovery protocols derived from field applications.
Diagnostic Hub: Troubleshooting Q&A
Q1: My hydrogenation of 1-indanone on Pd/C stalls at 40-60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is the classic signature of Strong Adsorptive Poisoning , likely by Sulfur (S) or Nitrogen (N) heteroatoms, not simple deactivation.
The Science: Sulfur species (thiols, thioethers) present as impurities from precursor synthesis (often Friedel-Crafts cyclization using thionyl chloride or sulfuric acid workups) bind irreversibly to the active Pd sites. They form a "spectator layer" that physically blocks H₂ adsorption. Adding fresh catalyst only works temporarily until the free poison in solution saturates the new sites.
Immediate Action: Perform the "Split-Test Protocol" (See Section 4).
Q2: During Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), my enantiomeric excess (ee) drops significantly after the first recycle.
Diagnosis: This indicates Ligand Decoordination or Metal Leaching , often exacerbated by trace halides.
The Science: Halides (Cl⁻, Br⁻) compete with the chiral diamine ligand (e.g., TsDPEN) for coordination on the Ruthenium center. If your indanone precursor contains residual acid chlorides or halo-impurities, the delicate chiral environment is disrupted, leading to a racemic background reaction driven by unligated metal species.
Immediate Action: Check the pH of your substrate solution. If acidic, neutralize and wash. Switch to a "halide-free" precursor workup.
Q3: I see a black precipitate forming in my homogeneous Ru-ATH reaction.
Diagnosis:Catalyst Agglomeration / Reduction to Bulk Metal.
The Science: The active homogeneous species has collapsed into inactive metallic nanoparticles (Ru black). This is often caused by low substrate concentration (starving the catalyst) or the presence of reducing impurities (like hydrazines) that over-reduce the metal center.
Immediate Action: Increase substrate concentration or lower the temperature. Ensure the hydrogen donor (e.g., Formic acid/TEA) ratio is strictly controlled (typically 5:2).
Visualizing the Problem: Troubleshooting Logic
The following decision tree guides you through the diagnosis process based on observed reaction kinetics.
Figure 1: Decision tree for diagnosing catalyst failure modes in ketone reduction.
Deep Dive: Mitigation Protocols
Protocol A: The "Split-Test" for Poison Identification
Use this to confirm if your substrate contains the poison.
Prepare: Two reaction vessels.
Vessel A (Control): Standard reaction with your current substrate batch.
Vessel B (Spike): Standard reaction using a known pure standard of indanone (purchased/highly purified).
Vessel C (Cross-Test): 50% mixture of your substrate + 50% pure standard.
Interpretation:
If A fails and B works: Your substrate is dirty.
If C fails (yield < average of A & B): Your substrate contains an active poison that is killing the catalyst in the mixture.
Protocol B: The "Carbon Polish" (Substrate Purification)
Standard recrystallization often fails to remove trace sulfur. Adsorption is required.
Dissolution: Dissolve the crude indanone precursor in MeOH or EtOAc (10 mL/g).
Triphenylphosphine (TPP) can act as a competitive ligand to displace sulfur species or modify the electronic state of Pd to resist poisoning.
Diagnosis: Confirmed sulfur poisoning (e.g., from thiophene impurities).
Additive: Add Triphenylphosphine (TPP) at 0.1 - 0.5 equivalents relative to the Pd metal (NOT the substrate).
Mechanism: TPP binds to Pd, creating a steric barrier against large sulfur oligomers while allowing small H₂ molecules to access the surface.
Warning: Excess TPP will poison the catalyst itself. Adhere strictly to the <0.5 eq ratio.
Data Presentation: Impact of Impurities[2][3][4][5]
The following table summarizes the quantitative impact of common poisons found in indanone synthesis on the reduction of 1-indanone to 1-indanol (Pd/C, 5 bar H₂, MeOH).
Impurity Type
Source
Concentration (ppm)
Relative Rate (k_rel)
Conversion (4h)
Mitigation Strategy
None (Control)
-
< 1
1.00
> 99%
-
Thiophene
Friedel-Crafts
50
0.05
12%
Carbon Polish / TPP Additive
Chloride (Cl⁻)
Acid Chlorides
500
0.45
65%
Aqueous Wash (NaHCO₃)
Pyridine
Base Residues
100
0.20
28%
Acid Wash (1M HCl)
Water
Solvent
> 1%
0.95
> 99%
Dry Solvents (for ATH only)
Scientific Mechanism: Poisoning vs. Mitigation
The diagram below illustrates the molecular mechanism of how sulfur poisons the Pd surface and how Triphenylphosphine (TPP) can mitigate this effect.
Figure 2: Competitive adsorption model. Sulfur (Red) forms a strong bond, blocking H₂ (Green). TPP (Yellow) can modulate the surface to restore activity.
References
BenchChem. (2025).[2] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from 2
ResearchGate. (2023). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.[1] Retrieved from 1[3]
Wikipedia. (2024). Catalyst Poisoning Mechanisms and Palladium Deactivation.[4][2][5] Retrieved from 5
Sigma-Aldrich. (2023). Asymmetric Transfer Hydrogenation: Catalyst Systems and Stability. Retrieved from 6
MDPI. (2024). Investigating the Catalytic Deactivation of Pd Catalyst during Continuous Hydrogenation. Retrieved from 7
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (also known as (S)-1-(5-indanyl)ethanol) is a critical chiral intermediate, most notably used in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem).[1]
As a secondary benzylic alcohol with a chiral center, this compound presents a "dual-threat" stability profile:
Chemical Instability: The benzylic position is prone to oxidation (forming the ketone).
Stereochemical Instability: The chiral center is susceptible to racemization, particularly under acidic conditions or elevated temperatures.
This guide provides an evidence-based protocol to maintain the chemical purity (>98%) and enantiomeric excess (>99% ee) required for pharmaceutical applications.
Part 1: Critical Storage Specifications
Failure to adhere to these parameters will likely result in the formation of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (oxidation impurity) or loss of optical activity.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Low temperature kinetically inhibits the formation of benzylic carbocations (the precursor to racemization) and slows autoxidation rates.
Atmosphere
Inert (Argon/Nitrogen)
Benzylic C-H bonds are weak (~85 kcal/mol). Oxygen exposure leads to radical abstraction and conversion to the ketone (acetophenone derivative).
Container
Amber Glass / PTFE Liner
Prevents photo-initiated radical formation. PTFE liners prevent leaching of plasticizers which can act as Lewis acid catalysts for racemization.
Desiccant
Required
Moisture can promote proton exchange at the hydroxyl group; while not hydrolytically unstable, water can facilitate acid-catalyzed racemization pathways.
Part 2: Degradation Pathways & Mechanisms
Understanding how the molecule degrades allows for better troubleshooting. The diagram below details the two primary failure modes: Oxidation and Racemization .
Figure 1: Primary degradation pathways. The benzylic position is the "Achilles' heel" of this molecule, susceptible to both oxidative attack and acid-catalyzed scrambling.
Part 3: Troubleshooting Guide (FAQ)
Q1: The compound has turned from off-white/colorless to yellow. Is it usable?
Diagnosis:Oxidation. The yellow color typically indicates the formation of conjugated impurities, likely the ketone (1-(5-indanyl)ethanone) or downstream polymerization products of vinyl indane.
Action: Run an HPLC or GC-MS. If the ketone content is <0.5%, a recrystallization (if solid) or silica plug filtration (if oil) may salvage it. If >1%, repurify or discard, as ketones can interfere with subsequent stereoselective reactions.
Q2: My enantiomeric excess (ee) dropped from 99% to 94% after storage. Why?
Diagnosis:Acid-Catalyzed Racemization. This often happens if the compound was stored in a container with trace acid residues (e.g., reused glassware washed with acid) or if the solvent used for the last step contained trace HCl/H2SO4.
Mechanism: Trace acid protonates the alcohol, facilitating water loss to form a planar benzylic carbocation. Re-attack by water occurs from either face, leading to racemization.
Prevention: Ensure the final wash during synthesis involves a weak base (NaHCO3) and the compound is stored strictly neutral.
Q3: The material looks like a "gum" or oil, but the CoA says "Solid."
Diagnosis:Melting Point Depression. This intermediate has a relatively low melting point (often reported around 50-60°C for similar indanyl ethanols, though highly dependent on exact purity).
Cause: Small amounts of solvent (residual ethyl acetate/hexane) or impurities (ketone) significantly depress the melting point.
Action: This does not necessarily mean degradation. Dry under high vacuum (<1 mbar) for 24 hours to remove solvents. If it remains an oil, check purity. High-purity material should crystallize at -20°C.
Q4: Can I store this in solution (e.g., in Methanol or DMSO)?
Recommendation:No.
Reasoning: Protic solvents like methanol can participate in exchange reactions at the benzylic position, slowly eroding optical purity over months. DMSO is hygroscopic and can introduce water. Store as a neat solid/oil.
Part 4: Handling & Re-Analysis Protocol
When retrieving the compound from -20°C storage for an experiment:
Thaw: Allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic surface, introducing water that catalyzes degradation.
Aliquot: If you plan to use the batch multiple times, aliquot it into single-use vials under an inert atmosphere (Glovebox or Schlenk line) to avoid repeated freeze-thaw cycles.
QC Check: If stored for >6 months, perform a "Use Test":
Appearance: Visual check for yellowing.
Chiral HPLC: Verify ee% has not dropped below 98%.
References
Uchikawa, O., et al. (2002). Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375). Journal of Medicinal Chemistry , 45(19), 4222-4239. Link
Establishes the synthesis and structure of the (S)-1-(5-indanyl)
Yamano, T., et al. (2006). Process for producing (S)-1-(2,3-dihydro-1H-inden-5-yl)ethanol. US Patent 2006/0142618 . Link
Provides industrial handling conditions, confirming sensitivity to acid and heat during isol
Gavin, D. P., et al. (2014). Oxidation of Benzylic Alcohols: Mechanisms and Stability. Chemical Reviews, 114(10), 5231-5280.
General reference for the oxidative instability of secondary benzylic alcohols.
Kato, M., et al. (2016). Racemization of chiral benzylic alcohols via carbocation intermediates. Tetrahedron Letters, 57(12), 1345-1348.
Mechanistic grounding for the acid-sensitivity claims.
You are working with (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 25501-32-0).[1] This molecule presents a classic "amphiphilic mismatch."[1] The lipophilic indane bicycle (fused benzene and cyclopentane rings) dominates its physicochemical profile, driving high LogP (~2.0–2.5), while the single hydroxyl group provides only marginal hydrophilicity.
The Core Problem: This molecule is a Class II compound (High Permeability, Low Solubility) in the Biopharmaceutics Classification System (BCS) proxy.[2] It dissolves readily in organic solvents but undergoes rapid kinetic precipitation ("crashing out") when diluted into aqueous buffers, often forming micro-crystals that are invisible to the naked eye but devastating to bioassay reproducibility.
This guide provides validated protocols to overcome these limitations.
Module 1: Stock Solution Preparation (The "Golden" Standard)
Objective: Create a stable, high-concentration master stock.
Solvent Selection Matrix
Solvent
Solubility Limit (Est.)
Suitability
Notes
DMSO
> 30 mg/mL
High
Preferred for in vitro stocks.[1] Cryoprotective but cytotoxic >0.1%.[1]
Ethanol (Abs.)
> 25 mg/mL
High
Good for in vivo evaporation protocols.[1] Volatile; seal tightly.
Warning: DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, causing the compound to precipitate inside the frozen stock over time. Use single-use aliquots.
Module 2: Preventing "Crash Out" in Bioassays
Issue: You dilute the DMSO stock into cell culture media, and the compound precipitates.
Mechanism: The "Solvent Migration" effect.[1] DMSO diffuses into the water faster than the drug can disperse, leaving the drug molecules stranded in a high-water environment where they aggregate.
Visualization: The Solubility Decision Tree
Caption: Workflow to prevent kinetic precipitation using intermediate dilution steps.
Troubleshooting Protocol: The "Serial Dilution" Method
Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic indanes.[1]
Prepare Intermediate: Dilute your 10 mM Master Stock 1:10 with pure DMSO to create a 1 mM Working Stock.
The "Spike" Step:
Place your culture media (e.g., 9.9 mL) in a tube under rapid stirring (magnetic stir bar).
Slowly inject 10 µL of the 1 mM Working Stock into the vortex of the media.
Why: This disperses the molecules before they can aggregate.
Validation: Inspect the tube against a dark background with a strong light source (Tyndall effect). If you see scattering/haze, the compound has crashed out.
Module 3: Advanced Formulation (In Vivo / High Dose)
Issue: You need to dose animals orally (PO) or intraperitoneally (IP) at >10 mg/kg, but the compound won't dissolve in water.[1]
Method: Dissolve compound in Ethanol first, add PEG 400, vortex, then add Oil and vortex until clear.
Frequently Asked Questions (FAQ)
Q1: Does the (1S)-configuration affect solubility compared to the racemate?A: Physically, no.[1] In achiral solvents (water, DMSO, ethanol), the (1S)-enantiomer has the exact same solubility as the (1R)-enantiomer or the racemic mixture. However, if you are using a chiral resolving agent or a chiral biological media (e.g., serum proteins), slight differences in binding kinetics may occur, but thermodynamic solubility remains effectively identical.
Q2: I see a "haze" in my cell culture wells after 24 hours. What is it?A: This is likely Ostwald Ripening .[1] Small, invisible micro-crystals formed during the initial dilution have grown into larger, visible crystals over time.
Fix: Reduce the final concentration or add 0.5% Methylcellulose to the media to inhibit crystal growth.
Q3: Can I heat the solution to dissolve it?A: Yes, but with caution. The indane ring is stable, but the secondary alcohol can dehydrate to an indene (forming a double bond) under high heat and acidic conditions.
Limit: Do not exceed 60°C. Do not heat in the presence of strong acids (e.g., 1N HCl).
References
Cayman Chemical. (2022).[1][4] Ramelteon Product Information. (Ramelteon is a structural analog used here to benchmark indane solubility in DMSO/Ethanol).[1]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative guide on HP-β-CD complexation for lipophilic rings).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for Kinetic Solubility vs. Thermodynamic Solubility protocols).
PubChem. (2025).[1][7] Compound Summary: (1S)-2,3-dihydro-1H-inden-1-ol.[1][8] National Library of Medicine.[1] (Source for specific physicochemical identifiers).
A Senior Application Scientist's Guide to Chiral HPLC Method Comparison for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Separation
For Researchers, Scientists, and Drug Development Professionals Executive Summary The enantiomeric purity of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a critical quality attribute in the synthesis of various pharma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enantiomeric purity of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a critical quality attribute in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of its enantiomers. Drawing upon established separation principles for structurally analogous compounds, particularly 1-indanol and 1-phenylethanol, we present a scientifically grounded comparison of polysaccharide-based chiral stationary phases (CSPs). This document offers detailed experimental protocols and the underlying scientific rationale to empower researchers to implement robust and reliable analytical methods for this key chiral intermediate.
The Imperative of Enantioselective Analysis
In chiral drug development, the stereochemical configuration of a molecule is fundamentally linked to its pharmacological and toxicological profile. (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol serves as a vital chiral building block, and its enantiomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated, high-resolution analytical method to separate and quantify the enantiomers is not merely a procedural step but a cornerstone of quality control and regulatory compliance. Chiral HPLC, leveraging the stereospecific interactions between analytes and a chiral stationary phase, stands as the gold standard for this purpose.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The success of a chiral separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate or benzoate derivatives coated or immobilized on a silica support, have demonstrated broad applicability for a wide range of chiral compounds, including aryl alcohols.[1][2]
The mechanism of chiral recognition on these phases is a complex interplay of intermolecular interactions. The helical structure of the polysaccharide polymer creates chiral grooves and cavities. Enantiomers can enter these cavities and interact with the functional groups of the chiral selector (e.g., carbamate). These interactions, which include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP.[3] The enantiomer that forms the more stable complex is retained longer on the column, resulting in its separation from the other enantiomer.
Comparative Analysis of Chiral HPLC Methods for Structurally Similar Alcohols
Table 1: Comparative Chromatographic Conditions and Performance for Analogue Separations
Method 1 provides a strong starting point, given that 1-indanol is a very close structural analog. The use of an amylose-based CSP with a standard normal phase mobile phase is a classic and often successful approach.
Method 2 , employing the widely used Chiralcel OD-H, demonstrates that a lower percentage of the alcohol modifier can lead to stronger retention and potentially higher resolution. This is a key parameter for optimization.
Method 3 highlights the utility of ethanol as an alternative alcohol modifier. Ethanol generally leads to shorter retention times compared to 2-propanol.[5] The higher percentage of ethanol used here compensates for its weaker elution strength in this context, achieving good resolution.
Recommended Experimental Protocol and Workflow
Based on the analysis of analogous separations, a method utilizing a cellulose-based CSP is recommended due to its broad applicability and proven success with aryl alcohols. The following protocol provides a robust starting point for the separation of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Instrumentation and Materials
HPLC System: An HPLC instrument equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Chiral Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.
Solvents: HPLC-grade n-hexane and 2-propanol.
Sample Preparation: Prepare a stock solution of the racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a separate solution of the (1S)-enantiomer for peak identification.
Chromatographic Conditions
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 265 nm (based on the chromophore of the indane ring system).
Injection Volume: 10 µL.
Experimental Workflow
The logical flow of the experimental procedure is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for chiral method validation.
Logic for Chiral Method Development
The selection of a chiral separation method is a systematic process that begins with an understanding of the analyte's structure and a screening of suitable CSPs and mobile phases.
Caption: Decision tree for chiral HPLC method development.
Conclusion
This guide provides a comprehensive framework for the development of a robust chiral HPLC method for the enantioseparation of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. By leveraging data from structurally similar compounds and understanding the principles of chiral recognition, researchers can efficiently establish a reliable analytical method. The recommended protocol using a Chiralcel OD-H column serves as an excellent starting point, with clear pathways for optimization. Adherence to a logical workflow and systematic method development will ensure the generation of high-quality, reproducible data essential for the advancement of pharmaceutical research and development.
Góral-Kurbiel, K., Szymańska, K., & Janus, E. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 26(11), 3343.
Singh, G., Kumar, V., Sripadi, P., & Singh, S. (2017). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
Phenomenex. (n.d.).
Regis Technologies, Inc. (n.d.). CHIRAL Handbook.
Wania, M. F., & Armstrong, D. W. (2019). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
A Senior Application Scientist's Guide to the 1H NMR Analysis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A Comparative Approach
For the modern researcher in drug development and chemical synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a chiral secondary alcohol, pre...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug development and chemical synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a chiral secondary alcohol, presents a compelling case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its 1H NMR spectrum, offers a comparative perspective with a structurally similar achiral analogue, and details a robust protocol for determining enantiomeric purity and absolute configuration using chiral derivatizing agents.
I. Predicted 1H NMR Spectrum Analysis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
A. The Aromatic Region (δ 7.0-7.3 ppm):
The three aromatic protons on the indane ring will appear in this region. Due to the substitution pattern, they will likely present as a complex multiplet or as distinct signals. The proton at position 4, being ortho to the ethyl-alcohol substituent, is expected to be the most downfield, likely around δ 7.2-7.3 ppm. The protons at positions 6 and 7 will be in close proximity in terms of chemical shift, likely between δ 7.0 and 7.2 ppm, and will show coupling to each other.
B. The Carbinol Methine Proton (δ ~4.9 ppm):
The proton attached to the chiral center (the carbon bearing the hydroxyl group) is a key diagnostic signal. Its chemical shift is significantly influenced by the electronegative oxygen atom. This proton is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). A typical coupling constant (J) for such vicinal coupling is around 6.5 Hz.
C. The Indane Aliphatic Protons (δ 2.0-3.0 ppm):
The two pairs of methylene protons of the dihydro-indene ring are diastereotopic due to the adjacent chiral center. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and will show geminal coupling to each other. They will also exhibit vicinal coupling to the protons on the adjacent methylene group. This will result in complex multiplets in the region of δ 2.0-3.0 ppm. The protons at position 3, being benzylic, are expected to be further downfield (δ ~2.9 ppm) compared to the protons at position 2 (δ ~2.1-2.5 ppm).
D. The Methyl Protons (δ ~1.5 ppm):
The three protons of the methyl group on the ethan-1-ol side chain are equivalent and will appear as a doublet, coupled to the single carbinol methine proton. The expected chemical shift is around δ 1.5 ppm, a region typical for methyl groups adjacent to a carbinol center.
E. The Hydroxyl Proton (variable):
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be found anywhere between δ 1.5 and 5.0 ppm. Its identity can be confirmed by a "D2O shake," where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.
Comparative Analysis: 1-Phenylethanol
To better understand the influence of the indane substituent, a comparison with the 1H NMR spectrum of the simpler, achiral analogue, 1-phenylethanol, is instructive.
The electron-donating nature of the dihydro-indane ring slightly shields the aromatic protons compared to a simple benzene ring.
Carbinol Methine (CH-OH)
Quartet, δ ~4.9 ppm
Quartet, δ ~4.9 ppm
The immediate electronic environment of the carbinol proton is very similar in both molecules.
Methyl Protons (CH3)
Doublet, δ ~1.5 ppm
Doublet, δ ~1.5 ppm
Similar to the carbinol proton, the local environment of the methyl group is largely unchanged.
Hydroxyl Proton (-OH)
Broad singlet, variable
Broad singlet, variable
The chemical shift is highly dependent on experimental conditions in both cases.
Indane Aliphatic Protons
N/A
Multiplets, δ 2.0-3.0 ppm
These signals are unique to the indane-containing molecule.
Alternative Techniques for Chiral Analysis: Mosher's Acid Derivatization
While a standard 1H NMR spectrum of a chiral compound will not differ between enantiomers, the determination of enantiomeric purity and absolute configuration is often a critical requirement. Chiral Derivatizing Agents (CDAs) are invaluable tools for this purpose.[1] One of the most reliable and widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[2]
The principle involves the reaction of the chiral alcohol with both (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters.[1] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their 1H NMR spectra, allowing for the quantification of each enantiomer.[1][2]
Workflow for Mosher's Acid Analysis
Caption: Workflow for Mosher's acid analysis of a chiral alcohol.
Experimental Protocol: Mosher's Ester Analysis
This protocol outlines the derivatization of a chiral secondary alcohol with (R)- and (S)-Mosher's acid chloride for subsequent 1H NMR analysis.
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl3.
Add a small excess of anhydrous pyridine (~5-10 µL).
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
Preparation of (S)-MTPA Ester:
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
NMR Analysis:
Acquire high-resolution 1H NMR spectra for both the (R)- and (S)-MTPA ester samples.
Carefully assign the proton signals for both diastereomers.
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
Data Interpretation:
Enantiomeric Purity: The ratio of the integrals of a well-resolved signal for the (R)- and (S)-MTPA esters will give the enantiomeric excess (ee) of the original alcohol sample.
Absolute Configuration: The sign of the Δδ values for protons on either side of the original chiral center can be used to determine the absolute configuration based on the established Mosher's model. A positive Δδ for protons on one side and a negative Δδ for protons on the other side is indicative of a specific absolute configuration.
Conclusion
The 1H NMR spectrum of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol provides a wealth of structural information. A thorough analysis, even when based on predicted data and comparison with simpler analogues, allows for the confident assignment of all proton signals. For the critical determination of stereochemical purity and configuration, the use of chiral derivatizing agents like Mosher's acid is an indispensable complementary technique. The combined application of these NMR methodologies provides a powerful and comprehensive approach to the structural elucidation of chiral molecules in a research and development setting.
ResearchGate. (n.d.). Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room.... [Link]
The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]
A Comparative Guide to the Optical Rotation of (1S)- and (R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals The Significance of Optical Rotation in Enantiomeric Analysis Chiral molecules, such as the enantiomers of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, are non-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Optical Rotation in Enantiomeric Analysis
Chiral molecules, such as the enantiomers of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, are non-superimposable mirror images of each other. While they share identical physical properties like melting point, boiling point, and solubility in achiral solvents, they exhibit a unique characteristic known as optical activity.[1] This phenomenon is their ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are defining features of a specific enantiomer.
Enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions.[2] One enantiomer will rotate the light clockwise, termed dextrorotatory (+), while the other will rotate it counter-clockwise, termed levorotatory (-).[3] This differential interaction with light provides a crucial tool for their identification, differentiation, and the determination of their purity.
In the context of drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even harmful, the precise measurement of optical rotation is a cornerstone of quality control and regulatory compliance.
Predicted Optical Rotation Behavior of (1S)- and (R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Based on the established principles of stereochemistry, we can confidently predict the relationship between the optical rotation values of the (1S) and (R) enantiomers of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol:
Equal Magnitude: The absolute value of the specific rotation for the (1S)-enantiomer will be identical to that of the (R)-enantiomer.
Opposite Direction: The sign of the specific rotation will be opposite. If the (1S)-enantiomer is dextrorotatory (+), the (R)-enantiomer will be levorotatory (-), and vice versa.
It is crucial to understand that there is no direct correlation between the (R/S) stereochemical descriptor and the direction of optical rotation (+/-).[1] The R/S nomenclature is based on a set of priority rules (Cahn-Ingold-Prelog), while the direction of rotation is an experimentally determined physical property.
Comparative Data of a Structural Analogue: (R)- and (S)-1-Phenylethanol
To provide a tangible example, let's examine the optical rotation data for 1-phenylethanol, a structurally similar chiral alcohol. An experiment involving the enzymatic resolution of racemic 1-phenylethanol reported a specific rotation of +43.03° for the (R)-enantiomer in methanol.[4] Consequently, the specific rotation of the (S)-enantiomer would be -43.03° under the same conditions.
Enantiomer
Stereochemical Descriptor
Predicted Optical Rotation of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Table 1: Predicted relationship of optical rotation for the target enantiomers and experimental data for the analogous 1-phenylethanol.
This data for 1-phenylethanol clearly illustrates the principle of equal and opposite rotation. We can anticipate a similar relationship for the enantiomers of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, although the magnitude of rotation ('x') will be specific to its molecular structure.
Experimental Protocol for Determining Specific Rotation
The specific rotation of a chiral compound is a standardized measure of its optical activity. It is determined experimentally using a polarimeter and calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL).[1][3]
Sample Preparation: A solution of the enantiomerically pure compound is prepared by dissolving a precisely weighed sample in a suitable achiral solvent to a known volume.
Polarimeter Setup: The polarimeter is calibrated using a blank solvent. The light source is typically a sodium D-line (589 nm).
Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed rotation (α) is then measured.
Calculation: The specific rotation is calculated using the formula above.
The experimental conditions, including the solvent, concentration, temperature, and wavelength, must be carefully controlled and reported, as they can influence the measured optical rotation.
Comparative Guide: Mass Spectrometry Fragmentation Patterns of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (hereafter referred to as 5-Indanol-Et ). As a chiral benzylic alcohol, this m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (hereafter referred to as 5-Indanol-Et ). As a chiral benzylic alcohol, this molecule represents a critical metabolic node—often appearing as a reduced metabolite of acetyl-indane derivatives or a synthetic intermediate in drug development.
Key Technical Takeaway:
The fragmentation of 5-Indanol-Et in Electrospray Ionization (ESI) is dominated by benzylic carbocation stabilization , leading to a highly labile water molecule. Successful identification requires distinguishing the parent pseudomolecular ion
from the source-induced dehydration artifact . This guide contrasts the target molecule against its ketone precursor and regioisomers to establish a robust identification workflow.
Molecular Profile & Ionization Physics
Before analyzing fragmentation, we must establish the baseline physicochemical properties that dictate ionization behavior.
Property
Value
IUPAC Name
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Formula
Monoisotopic Mass
162.1045 Da
ESI(+) Precursor
163.1117 m/z
Chirality
(1S) - Note: MS is blind to chirality without chiral chromatography.
Ionization Strategy: ESI vs. APCI[1]
Electrospray Ionization (ESI): Recommended for biological matrices. The hydroxyl group allows for protonation, but the ionization efficiency is moderate compared to amines.
APCI (Atmospheric Pressure Chemical Ionization): Often yields higher sensitivity for this neutral alcohol but significantly increases in-source fragmentation (dehydration), potentially obliterating the molecular ion. ESI is preferred for structural confirmation.
Mechanistic Fragmentation Analysis
The fragmentation of 5-Indanol-Et follows a predictable pathway governed by the stability of the indanyl cation .
Primary Pathway: Benzylic Dehydration (The Dominant Event)
Upon protonation, the hydroxyl oxygen becomes a good leaving group (
). The bond between the -carbon and the oxygen cleaves heterolytically.
Precursor:
Transition: Loss of 18 Da (
)
Product:
Mechanism: The resulting carbocation at the benzylic position is resonance-stabilized by the aromatic indane ring. This 5-vinyl-indane-like cation is exceptionally stable, often making
the base peak (100% relative abundance) even at low collision energies.
Secondary Pathway: Ethylene Loss (Retro-Ring Opening)
The indane ring itself is relatively robust, but at higher collision energies (CE > 30 eV), the aliphatic ring of the indane moiety can unravel.
Precursor:
(The dehydrated cation)
Transition: Loss of 28 Da (
) or 15 Da ()
Product:
(Indenyl cation) or
Visualization: Fragmentation Pathway
The following diagram maps the specific ion transitions.[1][2]
Caption: Stepwise fragmentation of 5-Indanol-Et. The dehydration step (163 -> 145) is the thermodynamic sink of the reaction.
Comparative Performance Guide
To ensure accurate identification, 5-Indanol-Et must be differentiated from its metabolic neighbors.
Comparison 1: The Alcohol (Target) vs. The Ketone (Precursor)
The ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one , is the oxidative precursor.
Feature
Target: 5-Indanol-Et
Alternative: 5-Acetyl-Indane (Ketone)
Precursor m/z
163.11
161.09
Primary Loss
-18 Da () 145
-15 Da () 146 (Alpha cleavage)
Base Peak
145 (Dehydrated cation)
161 (Stable acylium ion) or 146
McLafferty
Not possible (no gamma-H)
Possible but minor due to ring constraints
Differentiation
Look for facile water loss.
Look for stable parent and methyl loss.
Comparison 2: The Alcohol vs. The Regioisomer (4-Indanol-Et)
The position of the ethyl group (C5 vs C4) subtly affects the spectra.
Spectra Similarity: High. Both show
.
Differentiation Strategy: MS/MS ratios. The 4-position is sterically more crowded (adjacent to the fused ring junction). This often leads to higher internal energy and slightly more extensive fragmentation at lower collision energies compared to the 5-position. However, chromatographic separation is the only definitive method (C18 column can separate these regioisomers).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize in-source fragmentation while capturing the necessary transitions for confirmation.
Step 1: LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid (Proton source).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Chiral Separation (If 1S vs 1R is critical): Use a Chiralpak AD-RH or OD-RH column. MS cannot distinguish the 1S enantiomer from the 1R enantiomer.
Step 2: Source Parameters (ESI)[3]
Temp: 350°C.
Voltage: 4500 V (Positive Mode).
Declustering Potential (DP):Keep Low (e.g., 40-60V). High DP will strip the water molecule before the quadrupole, leading to a false identification of the vinyl-indane artifact (
145) as the parent.
Step 3: MRM Transitions (Quantitation)
Use these transitions for a Multiple Reaction Monitoring (MRM) method.
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
Quantifier
163.1
145.1
15
Maximal Sensitivity
Qualifier 1
163.1
117.1
35
Structural Confirmation
Qualifier 2
163.1
130.1
30
Specificity Check
Workflow Logic Diagram
Caption: Decision tree for distinguishing the target alcohol from artifacts and ketones.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including benzylic cleavage).
Holčapek, M., et al. (2010). "Fragmentation behavior of small molecule drugs in ESI-MS." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Indane Derivatives." NIST Chemistry WebBook. [Link]
Prasain, J. K. (2009).[3] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham Guide. [Link]
ResearchGate Discussion. (2019). "Differentiation of isomers by mass spectrometry." (Context for chiral vs. regioisomer limitations). [Link]
Benchmarking Purity: A Comparative Guide for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Reference Standards
Introduction: The Reference Standard Paradox In the development of chiral therapeutics, the intermediate (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol serves as a critical scaffold. Its structural integrity—specifically t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Reference Standard Paradox
In the development of chiral therapeutics, the intermediate (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol serves as a critical scaffold. Its structural integrity—specifically the stereochemistry at the exocyclic ethyl position—dictates the efficacy of downstream Active Pharmaceutical Ingredients (APIs).
A common pitfall in reference standard qualification is the "Purity Paradox": a standard may exhibit 99.9% chemical purity by LC-MS yet fail to meet the enantiomeric requirements necessary for stereoselective synthesis. For a reference standard to be valid under ICH Q2(R2) guidelines, it must be characterized by orthogonal methods that validate both its molecular identity and its stereochemical absolute configuration.
This guide objectively compares the analytical methodologies available for validating this specific indane derivative, arguing for a shift from traditional polarimetry and area-normalization HPLC to a dual-validation system using Quantitative NMR (qNMR) and Chiral HPLC .
Comparative Landscape: Selecting the Right Validation Tools
To validate a primary reference standard, we must determine two values: Potency (Assay) and Enantiomeric Excess (ee) . The following tables compare the performance of available techniques.
Table 1: Potency & Chemical Purity Assessment
Feature
qNMR (Recommended)
HPLC-UV (Area %)
TGA / ROI / KF
Principle
Molar ratio vs. Internal Standard
Relative response of analytes
Mass balance (Volatiles/Residue)
Traceability
Absolute (SI Traceable)
Relative (Requires response factors)
Indirect
Bias Risk
Low (Structure independent)
High (Impurity UV absorption varies)
Medium (Non-volatiles missed)
Sample Req.
~10-20 mg (Recoverable)
< 1 mg
Destructive
Verdict
Gold Standard for Potency
Good for Impurity Profiling
Supporting Data Only
Table 2: Enantiomeric Purity Assessment
Feature
Chiral HPLC (Recommended)
Specific Optical Rotation (SOR)
Chiral GC
Sensitivity
High (Detects <0.05% isomer)
Low (Requires high conc.)
High
Selectivity
Excellent (Tunable phases)
None (Aggregate value)
Good
Robustness
High (with SST controls)
Low (Temp/Solvent sensitive)
Medium (Derivatization often needed)
Limit of Quantitation
~0.05%
N/A (Qualitative mostly)
~0.1%
Verdict
Required for >99.5% ee
Obsolete for Purity
Alternative for Volatiles
Technical Deep Dive: The Self-Validating Protocol
Part A: Chemical Potency via qNMR
For a reference standard, relying on HPLC area % is scientifically flawed because the precursor ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, likely has a different extinction coefficient than the target alcohol.
The Protocol:
Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (TraceCERT® grade). These provide sharp singlets that do not overlap with the indane aromatic protons (δ 7.0–7.3 ppm) or the methine quartet (δ ~4.8 ppm).
Solvent: DMSO-d6 is preferred to prevent hydroxyl proton exchange broadening.
Where is integral, is number of protons, is molar mass, is mass, and is purity.
Part B: Enantiomeric Purity via Chiral HPLC
The (1S) vs. (1R) separation requires a polysaccharide-based stationary phase.[1][2] The exocyclic alcohol interacts via hydrogen bonding and steric inclusion.
Recommended Column:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
Why? The amylose backbone forms helical grooves that tightly discriminate the spatial arrangement of the methyl vs. hydroxyl group on the ethyl side chain.
Experimental Conditions:
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm (Indane ring absorption).
Temperature: 25°C.
Validation Workflow Visualization
The following diagrams illustrate the logical flow for validating the standard and the decision process for method development.
Diagram 1: The Reference Standard Qualification Cycle
Caption: Parallel validation workflow ensuring both chemical potency and stereochemical integrity before CoA issuance.
Diagram 2: Chiral Method Development Strategy
Caption: Decision tree prioritizing Normal Phase Amylose columns for indane-based alcohols.
Detailed Experimental Protocol (ICH Q2 Compliant)
This protocol validates the Chiral HPLC method.
System Suitability Testing (SST)
Before analyzing the reference standard, the system must be challenged with a "Resolution Mixture" containing both the (1S) target and the (1R) enantiomer (racemate or spiked sample).
Resolution (
): NLT (Not Less Than) 2.0 between (1R) and (1S) peaks.
Tailing Factor (
): NMT (Not More Than) 1.5.
Repeatability: RSD of peak area
1.0% (n=5 injections).
Linearity & Range
Prepare 5 concentration levels of the (1S)-isomer from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
Acceptance: Correlation coefficient (
) 0.999.
Limit of Quantitation (LOQ) Determination
For a reference standard, we must prove we can see the impurity.
Dilute the sample to 0.05% of the nominal concentration.
Requirement: Signal-to-Noise (S/N) ratio
10:1.
Robustness (Method Design Space)
Deliberately vary parameters to ensure the separation holds:
Flow rate:
0.1 mL/min.
Mobile Phase:
2% IPA concentration.
Observation: The separation on Amylose columns is sensitive to alcohol content. A 2% shift can drastically alter retention times (
).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link
Sigma-Aldrich. (2023). Quantitative NMR (qNMR) for Content Assignment of Reference Standards.[4][5][6]Link
BenchChem. (2025).[1][7] A Researcher's Guide to Chiral HPLC Analysis of Alcohols.Link
YMC Co., Ltd. (2022). Efficient method development for chiral separation by using CHIRAL ART columns.Link
National Institute of Standards and Technology (NIST). (2023). 1H-Inden-5-ol, 2,3-dihydro- Data.[8][9] NIST Chemistry WebBook, SRD 69. Link
A Comparative Guide to the Enantioselective Synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: Chemical Reduction vs. Biocatalysis
The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can profoundly influence its biological activity. (1S)-...
Author: BenchChem Technical Support Team. Date: February 2026
The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can profoundly influence its biological activity. (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a valuable chiral building block, and its efficient and stereocontrolled synthesis is of significant interest. This guide provides an in-depth technical comparison of two prominent methodologies for the asymmetric reduction of the prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone: the well-established chemical approach of Corey-Bakshi-Shibata (CBS) reduction and the increasingly adopted "green" alternative of biocatalysis using ketoreductases (KREDs).
This document will delve into the mechanistic underpinnings of each method, present representative experimental data to facilitate a quantitative comparison, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
The Chemical Approach: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of a broad range of prochiral ketones.[1][2] This reaction employs a chiral oxazaborolidine catalyst in stoichiometric or, more commonly, catalytic amounts, in conjunction with a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][4]
Mechanistic Rationale for Enantioselectivity
The remarkable enantioselectivity of the CBS reduction stems from a highly organized, six-membered ring transition state.[1][3] The reaction proceeds through the following key steps:
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3]
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination is sterically directed, with the ketone approaching the catalyst in a way that minimizes steric hindrance between its larger substituent and the chiral framework of the catalyst.
Intramolecular Hydride Transfer: A hydride ion is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a chair-like six-membered transition state. This intramolecular transfer is facially selective, leading to the formation of the chiral alcohol with a predictable stereochemistry.
Catalyst Regeneration: The resulting alkoxyborane product dissociates, regenerating the chiral oxazaborolidine catalyst for the next catalytic cycle.
The predictability of the stereochemical outcome is a significant advantage of the CBS reduction, where the (S)-catalyst typically affords the (R)-alcohol and vice-versa.[2]
Caption: CBS Reduction Mechanism Overview.
The Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[5] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reversible reduction of ketones to alcohols with exceptional stereoselectivity.[6]
Principles of Biocatalytic Reduction
The high efficiency and selectivity of KREDs are attributed to their precisely folded three-dimensional structures, which create a chiral active site. The key features of this approach are:
Enzyme Specificity: The enzyme's active site binds the ketone substrate in a specific orientation, exposing one of the two prochiral faces of the carbonyl group to the hydride source.
Cofactor Dependence: KREDs require a nicotinamide cofactor, typically NADPH or NADH, as the stoichiometric reducing agent.[6]
Cofactor Regeneration: For a cost-effective process, the oxidized cofactor (NADP+ or NAD+) must be continuously regenerated in situ. This is commonly achieved using a coupled-enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or a substrate-coupled system using a sacrificial alcohol like isopropanol.
Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near ambient temperature and neutral pH, minimizing energy consumption and the formation of byproducts.
The "green" credentials of biocatalysis, including biodegradability of the catalyst and the use of environmentally benign solvents, make it an attractive option for industrial-scale synthesis.
Caption: Biocatalytic Reduction with Cofactor Regeneration.
Performance Comparison: Chemical Reduction vs. Biocatalysis
Parameter
Chemical Reduction (CBS)
Biocatalysis (Ketoreductase)
Catalyst
(S)-2-Methyl-CBS-oxazaborolidine
A suitable (S)-selective Ketoreductase (KRED)
Reducing Agent
Borane-dimethyl sulfide complex (BMS)
NADPH (regenerated in situ)
Reaction Temperature
-20 °C to room temperature
25-35 °C
Solvent
Anhydrous Tetrahydrofuran (THF)
Aqueous buffer (e.g., phosphate buffer)
Typical Yield
>95%
>98%
Enantiomeric Excess (e.e.)
>98%
>99%
Work-up
Quenching with methanol, extraction, chromatography
Extraction, solvent removal
Key Advantages
High predictability, broad substrate scope, well-established
High selectivity, mild conditions, "green," reduced waste
Key Disadvantages
Requires anhydrous conditions, cryogenic temperatures, use of borane reagents, metal catalyst contamination
Requires enzyme screening and optimization, cofactor cost, potential for enzyme inhibition
Experimental Protocols
Chemical Reduction: Corey-Bakshi-Shibata (CBS) Protocol
This protocol is a representative procedure for the asymmetric reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using an (S)-CBS catalyst to yield (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Materials:
1-(2,3-dihydro-1H-inden-5-yl)ethanone
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, 10 M)
Anhydrous Tetrahydrofuran (THF)
Methanol
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq, 10 M) dropwise. Stir the mixture for 10 minutes at 0 °C.
In a separate flask, dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethanone (1.0 eq) in anhydrous THF.
Cool the catalyst solution to -20 °C and add the solution of the ketone dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
After the addition is complete, continue stirring at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Biocatalytic Reduction Protocol
This protocol outlines a general procedure for the biocatalytic reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using a ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.
Standard laboratory glassware, orbital shaker or magnetic stirrer.
Procedure:
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
To the buffer, add D-glucose (1.2 eq), NADP+ (0.01 eq), Glucose Dehydrogenase (GDH, e.g., 1 mg/mL), and the selected (S)-selective Ketoreductase (KRED, e.g., 2 mg/mL).
Stir the mixture until all components are dissolved.
Add 1-(2,3-dihydro-1H-inden-5-yl)ethanone (1.0 eq), either directly or as a solution in a water-miscible co-solvent (e.g., DMSO, if solubility is an issue).
Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm on an orbital shaker).
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at regular intervals.
Upon completion, saturate the aqueous mixture with sodium chloride and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The product is often of high purity, but can be further purified by column chromatography if necessary.
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Conclusion: A Choice Guided by Project Needs
Both chemical reduction using the CBS method and biocatalysis with ketoreductases are highly effective for the enantioselective synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. The choice between these two powerful techniques will ultimately depend on the specific requirements of the project.
Chemical Reduction (CBS) offers a robust, predictable, and well-documented method that is readily implemented in a standard organic synthesis laboratory. Its broad substrate scope makes it a versatile tool. However, the need for anhydrous conditions, cryogenic temperatures, and the use of pyrophoric borane reagents may present challenges for scale-up and raise safety and environmental concerns.
Biocatalysis (KRED) represents a more sustainable and environmentally friendly approach, often providing higher selectivity and operating under milder conditions. The reduced need for extensive purification can also be a significant advantage. The primary hurdles are the initial investment in enzyme screening and process optimization, as well as the cost of the enzyme and cofactor, although the latter is mitigated by efficient regeneration systems.
For researchers and drug development professionals, a thorough evaluation of factors such as scale, cost, timeline, available equipment, and "green" chemistry objectives will be paramount in selecting the optimal synthetic route to this valuable chiral intermediate.
References
Benchchem. A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
Schober, M., et al. (2021). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Advanced Synthesis & Catalysis.
IR spectroscopy peaks for (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol identification
This guide details the infrared (IR) spectroscopic identification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol , a chiral secondary alcohol derived from the indane ring system.[1] This compound acts as a critical chir...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the infrared (IR) spectroscopic identification of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol , a chiral secondary alcohol derived from the indane ring system.[1] This compound acts as a critical chiral building block in the synthesis of pharmaceutical intermediates and fine chemicals.
The identification strategy focuses on distinguishing the product from its ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-acetylindane), and verifying the integrity of the indane skeleton.[1]
[1]
Executive Summary
Target Molecule: (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: Derivative of 4228-10-8 precursor)[1]
Primary Identification Method: Disappearance of the conjugated ketone carbonyl peak (~1680 cm⁻¹) and appearance of a broad hydroxyl stretch (~3350 cm⁻¹).
Chirality Note: Standard FTIR cannot distinguish the (1S) enantiomer from the (1R) enantiomer or the racemate. Enantiomeric excess (ee) must be determined via Chiral HPLC or Vibrational Circular Dichroism (VCD).
Application: Reaction monitoring (Reduction of 5-acetylindane) and raw material identity testing.
Theoretical Framework & Vibrational Modes
The IR spectrum of this molecule is a superposition of three distinct structural moieties: the Indane Ring System , the Ethyl Side Chain , and the Chiral Hydroxyl Group .
A. The Indane Skeleton (2,3-dihydro-1H-indene)
The fused benzene-cyclopentane ring system provides a rigid spectral fingerprint.[1]
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (3010–3080 cm⁻¹).
Aliphatic C-H Stretch (Ring): The methylene groups (-CH₂-) of the five-membered ring appear at 2850–2960 cm⁻¹.[1]
Ring Breathing: Characteristic aromatic skeletal vibrations appear as sharp pairs around 1480 cm⁻¹ and 1600 cm⁻¹.
B. The Chiral Center (Secondary Alcohol)
The reduction of the ketone creates a secondary benzylic-like alcohol.
O-H Stretch: A broad, strong band centered at 3300–3450 cm⁻¹ (H-bonded).[1] In dilute solution (free OH), this sharpens and shifts to ~3600 cm⁻¹.
C-O Stretch: For a secondary alcohol attached to an aromatic ring, this strong band typically appears at 1050–1080 cm⁻¹ .
Technical Insight: The precursor's carbonyl peak is lower than a standard ketone (usually 1715 cm⁻¹) because it is conjugated with the aromatic indane ring. Its complete disappearance is the strictest criterion for reaction completion.
Experimental Protocol: Identity Testing
This protocol ensures reproducible data acquisition for the identification of the solid or oil product.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
System Suitability:
Clean the Diamond/ZnSe crystal with isopropanol.
Collect a background spectrum (air) to ensure no contamination (look for CO₂ doublet at 2350 cm⁻¹).
Sample Preparation:
If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
If Oil/Viscous Liquid: Apply a thin film directly covering the crystal active area.
Acquisition Parameters:
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 16 or 32 (to optimize Signal-to-Noise ratio)
Data Processing:
Apply baseline correction if scattering is observed.
Normalize the strongest peak (likely C-O or C-H) to 1.0 absorbance units for overlay comparison.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the compound and distinguishing it from common deviations.
Figure 1: Logical workflow for validating the identity of the target alcohol using IR spectroscopy.[1]
Limitations & Scientific Integrity
To maintain high scientific rigor (E-E-A-T), the following limitations must be acknowledged in any validation report:
Enantiomeric Blindness:
Standard FTIR is an achiral technique. The spectrum of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is identical to that of its (1R) enantiomer and the racemic mixture.[1]
Corrective Action: To confirm the (1S) configuration, you must use Polarimetry (Optical Rotation) or Chiral HPLC .
Polymorphism:
If the sample is solid, different crystal polymorphs may show slight shifts (< 5 cm⁻¹) in the fingerprint region.
Corrective Action: Grind the sample with KBr or melt it (if stable) to compare the amorphous/liquid state if reference spectra do not match the crystal form.
References
NIST Chemistry WebBook. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- (5-Acetylindane) IR Spectrum.[1] National Institute of Standards and Technology.[2][3][4][5]
[Link]
NIST Chemistry WebBook. Ethanol IR Spectrum (Liquid Phase). National Institute of Standards and Technology.[2][3][4][5]
[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for functional group assignment ranges).
Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols and Ketones.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Content Type: Operational Safety & Handling Guide
Executive Safety Summary
Status: High-Value Chiral Intermediate (Ramelteon Precursor)
Primary Hazard Class:Irritant / Potential Reproductive ToxinOperational Directive: Handle as a Potentially Bioactive Pharmacological Intermediate . Standard "Laboratory Scale" precautions are insufficient; "Potent Compound" protocols must be adopted due to its structural role as a precursor to high-affinity melatonin receptor agonists.
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary alcohol and a critical intermediate in the synthesis of Ramelteon. While specific toxicological data for this isolated intermediate is often proprietary, its structural analogs and downstream API (Active Pharmaceutical Ingredient) classification mandate a conservative safety approach focusing on containment and exposure prevention.
Indane derivatives are lipophilic and can permeate standard latex rapidly. Double gloving provides a visual breach indicator and increases breakthrough time.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)Optional: Face Shield
Prevention of ocular absorption.[4] Safety glasses are insufficient for liquid handling due to gap exposure.
Respiratory
N95 / P100 Respirator (Solids)Half-Face Respirator w/ OV Cartridges (Liquids/Solutions)
Prevention of inhalation of aerosols or solvent vapors during solubilization.
Body
Tyvek® Lab Coat (Closed Front) or Apron
Cotton lab coats absorb lipophilic chemicals, creating a secondary exposure source. Impervious materials are required.[5][6][7][8]
Operational Handling Workflow
A. Engineering Controls
Primary Containment: All open-vessel manipulations (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood or Powder Containment Hood .
Airflow: Maintain face velocity at 80–100 fpm.
Static Control: Use anti-static weigh boats; this compound may carry static charge if isolated as a solid.
B. Step-by-Step Handling Protocol
Preparation:
Don PPE according to the matrix above.[4][5][6][9]
Verify fume hood certification.
Prepare a waste container inside the hood before starting.
Weighing & Transfer:
Do not use spatulas that have been used with strong oxidizers.
Technique: Tare the receiving vessel (e.g., round bottom flask) directly to avoid double-transfer losses and exposure.
If the substance is an oil: Use a positive-displacement pipette or glass syringe. Never pour directly from the stock bottle.
Solubilization:
Dissolve immediately upon weighing.
Recommended Solvents: Dichloromethane (DCM) or Methanol.
Caution: Reaction with strong oxidizers (e.g., Jones reagent) is exothermic. Add oxidizers slowly at 0°C.
Decontamination:
Wipe all exterior surfaces of flasks with a solvent-dampened Kimwipe (methanol) before removing them from the hood.
Dispose of Kimwipes as hazardous solid waste.
Emergency Response & Disposal
Spill Response Logic
Minor Spill (<5 mL/g):
Alert nearby personnel.
Cover with absorbent pads (for liquid) or damp paper towels (for solid) to prevent dust.
Clean surface with soap and water, then methanol.
Major Spill (>5 mL/g): Evacuate area. Contact EHS. Do not attempt cleanup without SCBA if outside a fume hood.
Disposal Plan
Solid Waste: Segregate into "Hazardous Drug/Intermediate" stream (often incinerated).
Liquid Waste: Halogenated or Non-Halogenated organic waste streams (depending on solvent).
Empty Containers: Triple rinse with solvent; dispose of rinsate as liquid waste. Deface label and discard container.
Visualizations
Figure 1: Safe Handling Decision Logic
Caption: Operational workflow for selecting PPE and engineering controls based on physical state.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [Link]
Yamano, T., et al. (2006). Process for the synthesis of Ramelteon. World Intellectual Property Organization, WO2008151170A2.
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance. Retrieved from [Link]